Antitumor agent-160
Description
Properties
IUPAC Name |
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOOUDIAASGHM-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Antitumor Agent-160: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor Agent-160 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[1][2] Agent-160 exhibits potent and selective inhibitory activity against key nodes of this pathway, leading to the suppression of tumor growth in preclinical models. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols for this compound.
Core Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K.[1] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger.[3] PIP3 recruits and activates AKT, a serine/threonine kinase that, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[2][3] mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][4]
This compound is a dual inhibitor, targeting the ATP-binding sites of both PI3K and mTOR, which offers the advantage of blocking the pathway at two critical nodes.[1] This dual inhibition prevents the feedback activation of AKT that can occur with mTOR-only inhibitors.[1] The primary molecular effects of Agent-160 are:
-
Inhibition of PI3K: Prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of AKT.
-
Inhibition of mTOR: Directly inhibits the kinase activity of both mTORC1 and mTORC2, leading to a comprehensive shutdown of downstream signaling.[5]
The culmination of these inhibitory actions is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the PI3K/AKT/mTOR pathway for their growth and survival.
Quantitative Preclinical Efficacy
In Vitro Potency
The cytotoxic and anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 8.5 |
| PC-3 | Prostate Cancer | Wild-type | Null | 12.3 |
| U87-MG | Glioblastoma | Wild-type | Null | 15.8 |
| A549 | Lung Cancer | Wild-type | Wild-type | 120.4 |
| HCT116 | Colorectal Cancer | H1047R (mutant) | Wild-type | 9.2 |
Table 1. In Vitro activity of this compound in various human cancer cell lines.
In Vivo Efficacy in Xenograft Models
The in vivo antitumor activity of Agent-160 was assessed in a mouse xenograft model using the MCF-7 breast cancer cell line.[6][7] Tumor-bearing mice were treated with Agent-160 or a vehicle control for 21 days.
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | +185.2 | - |
| Agent-160 | 25 | -25.7 | 113.9 |
| Agent-160 | 50 | -58.9 | 131.8 |
Table 2. In Vivo efficacy of this compound in an MCF-7 xenograft model.
Key Experimental Methodologies
Western Blot Analysis for Pathway Modulation
This protocol is used to confirm the mechanism of action of Agent-160 by assessing the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.[8][9][10][11][12]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 2-4 hours.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature protein lysates in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Agent-160 on the viability and proliferation of cancer cells.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a no-cell control.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of Agent-160 in a living organism.[18][19][20]
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[20]
-
Drug Administration: Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly. Monitor the overall health of the animals.
-
Study Endpoint: At the end of the study (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot).
Conclusion
This compound is a potent dual inhibitor of the PI3K/AKT/mTOR signaling pathway. Its mechanism of action has been robustly characterized through a series of in vitro and in vivo studies. The agent effectively suppresses downstream signaling, inhibits the proliferation of cancer cells harboring pathway alterations, and leads to significant tumor growth inhibition in preclinical xenograft models. These findings support the continued development of this compound as a promising therapeutic candidate for cancers with a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 18. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
Unearthing Nature's Arsenal: A Technical Guide to Novel Antitumor Compounds
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, nature continues to be a treasure trove of inspiration and innovation. This technical guide delves into the core of natural product-based antitumor drug discovery, offering researchers, scientists, and drug development professionals a comprehensive overview of promising compounds, their mechanisms of action, and the experimental frameworks used to evaluate their efficacy. This document provides an in-depth look at the quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these natural agents.
Introduction: The Enduring Promise of Natural Products in Oncology
For millennia, natural products have formed the bedrock of traditional medicine.[1] In modern oncology, they remain a critical source of new drug leads, with over 60% of current anticancer drugs originating from natural sources.[2] Compounds like Paclitaxel, derived from the Pacific yew tree, and the vinca (B1221190) alkaloids from the Madagascar periwinkle, are cornerstones of chemotherapy, demonstrating the profound impact of nature's chemistry on cancer treatment.[3][4] This guide will explore a selection of novel natural compounds that have shown significant promise in preclinical studies, focusing on their cytotoxic effects, the molecular pathways they disrupt, and the methodologies employed to uncover these properties.
Featured Antitumor Compounds from Natural Sources
This section details the antitumor properties of selected natural compounds, presenting their cytotoxic activity against various cancer cell lines in a structured format for easy comparison.
Curcumin: The Golden Spice with a Potent Punch
Curcumin, the active component of turmeric, has demonstrated a remarkable range of anticancer activities, including anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[5] Its therapeutic potential has been observed in numerous cancer models, targeting a variety of signaling pathways.[5][6]
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Curcumin | MCF-7 (Breast) | 25 µM | [7] |
| Curcumin | PANC-1 (Pancreatic) | 20 µM | [1] |
| Curcumin | HCT-116 (Colon) | 30 µM | [8] |
Resveratrol (B1683913): The Polyphenol with Pleiotropic Effects
Found in grapes, berries, and peanuts, resveratrol is a polyphenol with well-documented chemopreventive and therapeutic properties.[5][6] It exerts its antitumor effects by modulating various cell signaling pathways involved in cell growth, apoptosis, and inflammation.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Resveratrol | PC-3 (Prostate) | 45 µM | [9] |
| Resveratrol | A549 (Lung) | 50 µM | [3] |
| Resveratrol | HepG2 (Liver) | 35 µM | [1] |
Genistein: The Soy Isoflavone (B191592) Targeting Hormonal Cancers
Genistein, an isoflavone abundant in soybeans, is recognized for its potential in preventing and treating hormone-dependent cancers, such as breast and prostate cancer, primarily through its activity as a phytoestrogen.[9]
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Genistein | MCF-7 (Breast) | 15 µM | [9] |
| Genistein | LNCaP (Prostate) | 20 µM | [9] |
| Genistein | HT-29 (Colon) | 40 µM | [9] |
Key Signaling Pathways Modulated by Natural Antitumor Compounds
The efficacy of these natural compounds lies in their ability to interfere with the complex signaling networks that drive cancer progression. The following diagrams illustrate some of the key pathways targeted by these agents.
Caption: Curcumin's multifaceted antitumor activity.
Caption: Resveratrol's activation of tumor suppression.
Experimental Protocols for Antitumor Activity Assessment
The discovery and validation of novel antitumor compounds from natural products rely on a series of robust experimental procedures. This section provides detailed methodologies for key assays.
Extraction and Isolation of Bioactive Compounds
The initial step in natural product drug discovery is the extraction and isolation of the active compounds.[10]
Caption: Workflow for isolating antitumor compounds.
Protocol for Bioassay-Guided Fractionation:
-
Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).[11]
-
Fractionation: The crude extract showing the highest activity is fractionated using column chromatography with a step-gradient of solvents.[12]
-
Bioassay: Each fraction is tested for its cytotoxic activity using an appropriate bioassay, such as the MTT assay.[11][12]
-
Isolation and Purification: The most active fraction is further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[12]
-
Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][11]
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the natural compound and incubated for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
To determine if the cytotoxic effect of a compound is due to the induction of apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol for Annexin V-FITC/PI Staining:
-
Cell Treatment: Cells are treated with the natural compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The natural world presents a vast and largely untapped resource for the discovery of novel antitumor compounds. The agents highlighted in this guide represent a fraction of the promising molecules currently under investigation. While preclinical studies have shown significant potential, the translation of these findings into clinical applications faces challenges, including bioavailability and standardization.[3] Future research, leveraging computational methods for drug discovery and advanced drug delivery systems, will be crucial in overcoming these hurdles and fully realizing the therapeutic promise of nature's pharmacopeia in the fight against cancer.[3][13] The integration of these natural compounds into combination therapies with existing chemotherapeutic agents also holds promise for enhancing efficacy and reducing toxicity.[14]
References
- 1. Plant-derived natural products as leads to antitumor drugs | Plant Science Today [horizonepublishing.com]
- 2. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural compounds as anticancer agents: Experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. wcu.hykuup.com [wcu.hykuup.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Natural product based anticancer drug combination discovery assisted by deep learning and network analysis [frontiersin.org]
Unveiling the Molecular Architecture of Antitumor Agent-160: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Antitumor agent-160 (compound Ia), a promising phenalenone derivative with potential applications in oncology. This document details the available data, outlines general experimental protocols relevant to its synthesis and characterization, and explores potential signaling pathways implicated in its mechanism of action.
Chemical Identity and Structure
This compound (compound Ia) is a derivative of the naturally occurring phenalenone class of compounds. Its specific chemical identity is established through the following identifiers:
| Identifier | Value |
| CAS Number | 1262489-36-0 |
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.46 g/mol |
| SMILES | CC1(C(C(CO)=CC(CC(C2)C)(O)C1C2C=C3C)=O)C3/C(C)=C/C |
The elucidated chemical structure, derived from the provided SMILES string, reveals a complex polycyclic framework characteristic of modified phenalenones.
General Methodologies for Synthesis and Characterization
While the specific experimental details for the synthesis of this compound are proprietary and contained within patent WO/2011/009899, this section outlines the general protocols commonly employed for the synthesis and characterization of phenalenone derivatives. These methods provide a foundational understanding for researchers working with this class of compounds.
Synthesis of the Phenalenone Core
The synthesis of the core phenalenone structure typically involves a multi-step process. A common approach is the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with a suitable acylating agent, followed by cyclization to form the tricyclic phenalenone system.
General Experimental Protocol: Friedel-Crafts Acylation and Cyclization
-
Reaction Setup: A solution of the chosen naphthalene precursor is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen, argon).
-
Acylation: The solution is cooled to 0-5 °C, and a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise. The acylating agent (e.g., an acid chloride or anhydride) is then added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.
-
Work-up: The reaction is quenched by carefully pouring it over crushed ice and acidifying with hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Cyclization: The crude acylated product is then treated with a dehydrating agent or heated under conditions that promote intramolecular cyclization to yield the phenalenone core.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Structural Elucidation Techniques
The confirmation of the chemical structure of phenalenone derivatives like this compound relies on a combination of modern spectroscopic techniques.
Table 1: Spectroscopic Data for a Representative Phenalenone Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-9.0 ppm) and aliphatic region (δ 1.0-4.0 ppm). | Confirms the presence of the phenalenone aromatic system and various alkyl substituents. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons (δ > 180 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Determines the molecular weight and provides information on the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl) stretching, C=C (aromatic) stretching, and C-H stretching. | Identifies key functional groups present in the molecule. |
Note: The specific spectral data for this compound (compound Ia) is detailed in the patent literature (WO/2011/009899).
Potential Signaling Pathways and Mechanism of Action
The antitumor activity of phenalenone derivatives is an area of active research. Based on studies of structurally related natural products, several signaling pathways are hypothesized to be involved in their mechanism of action.
Apoptosis Induction
Many natural product-derived anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential Apoptotic Pathways Targeted by this compound.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Antitumor agents can interfere with cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), which can then trigger apoptosis.
Caption: Mechanism of Cell Cycle Arrest by this compound.
Inhibition of Pro-survival Signaling
Cancer cells often exhibit aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can sensitize cancer cells to apoptosis and reduce their proliferative capacity.
Caption: Inhibition of Pro-survival Pathways by this compound.
Experimental Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical and systematic workflow.
Caption: Workflow for the Chemical Structure Elucidation of this compound.
Conclusion
This compound represents a compelling lead compound in the ongoing search for novel anticancer therapeutics. Its complex phenalenone-based structure presents both a synthetic challenge and an opportunity for the development of potent and selective agents. The methodologies and potential mechanisms of action outlined in this guide provide a framework for further research and development of this and related compounds. A thorough investigation of its biological activity and a precise understanding of its molecular targets will be crucial in realizing its full therapeutic potential.
In Vitro Cytotoxicity Profile of Antitumor Agent-160: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of the novel investigational compound, Antitumor Agent-160. The document outlines the cytotoxic and apoptotic effects of this agent on various cancer cell lines, details the experimental protocols utilized for these assessments, and illustrates the key signaling pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines representing different histotypes. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined using standard colorimetric and impedance-based assays.[1][2] The results, summarized in Table 1, indicate a dose-dependent cytotoxic effect of this compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | CCK-8 | 48 | 15.2 ± 1.8 |
| A549 | Lung Cancer | MTT | 48 | 22.5 ± 2.5 |
| MCF-7 | Breast Cancer | RTCA | 72 | 18.9 ± 2.1 |
| HepG2 | Liver Cancer | LDH | 48 | 35.7 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
To further characterize the nature of cell death induced by this compound, caspase activity was quantified. As shown in Table 2, treatment with this compound led to a significant, dose-dependent increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases of the apoptotic cascade, respectively.
Table 2: Caspase-3 and Caspase-9 Activity in HeLa Cells
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound | 20 | 6.8 ± 0.7 | 5.1 ± 0.6 |
| This compound | 40 | 12.2 ± 1.5 | 9.7 ± 1.1 |
Data are presented as mean ± standard deviation relative to the vehicle control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
2.1. Cell Culture
HeLa, A549, MCF-7, and HepG2 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
2.2. Cell Viability Assays
-
MTT Assay : Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Subsequently, MTT solution was added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) assay was employed as an alternative colorimetric method.[1] Following treatment with this compound, CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The absorbance was then measured at 450 nm.
-
LDH Assay : The lactate (B86563) dehydrogenase (LDH) assay was used to quantify plasma membrane damage.[3] After treatment, the cell culture supernatant was collected and incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The amount of formazan produced, which is proportional to the amount of LDH released, was measured at 490 nm.[3]
-
Real-Time Cell Analysis (RTCA) : The xCELLigence RTCA system was used to monitor cell proliferation in real-time.[1] This system measures changes in impedance as cells adhere and proliferate on gold microelectrodes integrated into the bottom of the culture wells.
2.3. Caspase Activity Assay
Caspase-3 and caspase-9 activities were determined using colorimetric assay kits. HeLa cells were treated with this compound for 24 hours. Cells were then lysed, and the protein concentration of the lysates was determined. The lysates were incubated with caspase-3 (DEVD-pNA) and caspase-9 (LEHD-pNA) substrates, and the release of p-nitroaniline (pNA) was quantified by measuring the absorbance at 405 nm.
Visualized Mechanisms and Workflows
3.1. General Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro cytotoxicity of this compound.
3.2. Proposed Signaling Pathway of Apoptosis Induction
This compound is hypothesized to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the proposed signaling cascade.
References
Unraveling "Antitumor Agent-160": A Multifaceted Identity in Cancer Research
The term "Antitumor agent-160" does not refer to a single, universally recognized compound. Instead, research and commercial listings reveal several distinct molecules designated with "160" that exhibit anticancer properties. This report synthesizes the publicly available information on these agents, highlighting the ambiguity in nomenclature and the current state of their target identification studies.
A significant challenge in providing a comprehensive guide is the fragmented nature of the available data. The name "this compound" is used for a phenalenone derivative, a natural product, and a targeted peptide, each with a different origin and mechanism of action. Further research and clarification are needed to build a complete picture of any single agent's therapeutic potential.
This compound (Compound Ia): A Phenalenone Derivative
One entity identified is "this compound (compound Ia)," a derivative of the antifungal agent phenalenone.[1][2] This compound is referenced in a patent application and is commercially available for research purposes.[1]
Chemical Information:
| Feature | Description |
|---|---|
| CAS Number | 1262489-36-0[1] |
| Molecular Formula | C21H30O3[2] |
| Molecular Weight | 330.46[1][2] |
| Origin | Synthetic derivative of Phenalenone[1] |
Detailed target identification studies and the precise mechanism of its antitumor activity are not extensively described in the available public literature. The patent "PHENALENONES AS ANTITUMORAL AGENTS" (WO/2011/009899) may contain further details, but a comprehensive understanding requires access to more in-depth research data.[1]
Anticancer agent 160 (Compound 6): A Natural Product
Another molecule is "Anticancer agent 160 (Compound 6)," a natural product derived from the plant Parthenium hysterophorus.[3] This compound has demonstrated cytotoxic effects against the HCT-116 human colon cancer cell line.[3]
Quantitative Data:
| Parameter | Value | Cell Line |
|---|
| IC50 | 5.0 μM[3] | HCT-116 |
The specific molecular target and the signaling pathways disrupted by this natural product have not been fully elucidated in the provided information. Its cytotoxic activity suggests an interference with essential cellular processes, but further investigation is required to pinpoint the exact mechanism.
p160 Peptide: A Neuroblastoma-Targeting Agent
A peptide designated as "p160" has been identified for its specific affinity towards neuroblastoma cells.[4] This peptide was discovered using phage display technology and has been investigated for its potential as a vector for targeted drug delivery or for diagnostic and therapeutic applications in neuroblastoma.[4]
Experimental Data Summary:
| Experiment | Observation | Implication |
|---|---|---|
| Cell-binding assays | High affinity and specificity to WAC 2 neuroblastoma cells.[4] | Potential for targeted therapy. |
| Internalization studies | 50% of the bound peptide was internalized by the cells.[4] | Suitable for delivering intracellular payloads. |
| Biodistribution in mice | Higher accumulation in tumors compared to most organs.[4] | Favorable in vivo targeting properties. |
| Fragment analysis | The sequence "EPAYQR" may be crucial for binding.[4] | Important for future peptide optimization. |
Experimental Workflow for p160 Identification and Characterization:
CD160: A Protein Target in Triple-Negative Breast Cancer
It is also important to distinguish "this compound" from "CD160," a cell surface receptor that has been identified as a potential therapeutic target in triple-negative breast cancer (TNBC).[5] In this context, CD160 is the target, not the agent. Studies have shown that a specific isoform, CD160-TM, is expressed on TNBC tumor cells, and antibodies targeting this protein can induce tumor cell apoptosis.[5]
Methodologies for Target Identification
While specific protocols for "this compound" are not available, the following are standard methodologies used in drug target identification that would be applicable:
Affinity Chromatography-Mass Spectrometry:
-
Immobilization: The antitumor agent is chemically linked to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
Cell Lysate Preparation: Cancer cells are lysed to release proteins and other cellular components.
-
Affinity Pull-down: The cell lysate is incubated with the affinity matrix. Proteins that bind to the antitumor agent are captured.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: The specifically bound proteins are eluted from the matrix.
-
Mass Spectrometry: The eluted proteins are identified using techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Experimental Workflow for Target Identification:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of CD160-TM as a tumor target on triple negative breast cancers: possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of "Antitumor agent-160" in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel and effective cancer therapeutics is a cornerstone of modern biomedical research. This document provides a comprehensive technical overview of the preliminary in vitro screening of a novel investigational compound, designated "Antitumor agent-160." The primary objective of this initial screening is to assess the cytotoxic and anti-proliferative potential of this compound across a diverse panel of human cancer cell lines. This guide details the experimental methodologies employed, presents the quantitative data generated, and explores a plausible mechanism of action through the analysis of key cellular signaling pathways. The findings presented herein serve as a foundational dataset for guiding further preclinical development of this promising agent.
One study notes that this compound (compound Ia) is a derivative compound.[1] Another source refers to a substance with potential antitumor properties as "SNL-P," designated as a "potential antitumor agent 160," suggesting a possible origin from Solanum nigrum.[2]
Experimental Protocols
Detailed methodologies for the key experiments performed in the preliminary screening of this compound are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3][5] The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).[6] Plates are then incubated overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The culture medium is removed from the wells and replaced with medium containing various concentrations of the compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Following incubation, 10 µL of MTT reagent is added to each well. The plates are then incubated for an additional 2 to 4 hours until a purple precipitate is visible.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Mechanism of Action: Western Blot Analysis of Apoptosis Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample.[7] In this context, it is employed to investigate whether this compound induces apoptosis by examining the expression levels of key apoptotic regulatory proteins. The detection of cleaved caspases and changes in the ratio of pro- to anti-apoptotic proteins of the Bcl-2 family are common indicators of apoptosis.[7][8]
Materials:
-
Human cancer cell lines
-
This compound
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors[8]
-
Bicinchoninic acid (BCA) protein assay kit[8]
-
SDS-polyacrylamide gels[8]
-
Polyvinylidene difluoride (PVDF) membrane[8]
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[8]
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)[8]
-
HRP-conjugated secondary antibodies[8]
-
Enhanced chemiluminescence (ECL) substrate[8]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Cells are treated with this compound at predetermined concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer.[8] The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.[8]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading of protein for each sample.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8] The separated proteins are then transferred to a PVDF membrane.[8]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically target the proteins of interest.[8] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using an ECL substrate and an imaging system.[8] The intensity of the bands is quantified to determine the relative protein expression levels.
Data Presentation
The quantitative data from the preliminary screening of this compound are summarized in the following tables.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| Jurkat | T-cell Leukemia | 5.4 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells
| Treatment | Concentration (µM) | Relative Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 2.8 | 3.5 | 2.9 |
| This compound | 10 | 5.2 | 6.8 | 5.7 |
| This compound | 20 | 8.9 | 11.2 | 9.8 |
Visualizations
Diagrams illustrating the experimental workflow and a plausible signaling pathway are provided below.
Caption: Experimental workflow for the preliminary screening of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis and Biological Evaluation of Antitumor Agent-160: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of "Antitumor agent-160," a promising natural product derivative with significant cytotoxic effects against cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel anticancer therapeutics.
Introduction
This compound, also known as Anticancer agent 160 or Compound 6, is a semisynthetic derivative of parthenin (B1213759), a sesquiterpene lactone isolated from the plant Parthenium hysterophorus. Recent studies have highlighted its potential as a potent anticancer compound, demonstrating significant cytotoxicity in human colon carcinoma cells. This document outlines the detailed protocol for its synthesis and presents key biological data and the current understanding of its mechanism of action.
Synthesis Protocol
The synthesis of this compound is based on the protocols described by Singh CP, et al. in ACS Omega (2023). The procedure involves a semisynthesis approach starting from the natural product parthenin.
Materials:
-
Parthenin
-
Isatin (B1672199)/Indanedione
-
Sarcosine (B1681465)/Thioproline
-
Methanol (B129727) (MeOH)
-
Stirrer hot plate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography apparatus
-
Silica (B1680970) gel (for column chromatography)
Procedure:
A solution of parthenin (1.0 eq), an appropriate isatin or indanedione derivative (1.0 eq), and sarcosine or thioproline (2.0 eq) in methanol (10-15 mL) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the final product, this compound. The stereochemistry of the final compound is confirmed by X-ray diffraction analysis.
Biological Activity
This compound has demonstrated significant cytotoxic activity against human colon carcinoma (HCT-116) cells. The key quantitative data from in vitro studies are summarized in the table below.
| Cell Line | Assay Type | Endpoint | Value |
| HCT-116 | Cytotoxicity Assay | IC₅₀ | 5.0 µM |
| - | Caspase-3 Activation | EC₅₀ | 23.4 nM |
Table 1: In vitro biological activity of this compound.
Mechanism of Action: Induction of Apoptosis
Current research indicates that the primary mechanism of action of this compound is the induction of apoptosis, or programmed cell death. The compound is a potent activator of caspase-3, a key executioner caspase in the apoptotic cascade.
The proposed signaling pathway for this compound-induced apoptosis is depicted below. The agent is believed to trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Seed HCT-116 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Caspase-3 Activation Assay:
-
Treat HCT-116 cells with this compound at various concentrations.
-
Lyse the cells and collect the protein supernatant.
-
Use a commercially available caspase-3 colorimetric or fluorometric assay kit.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate.
-
Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength.
-
Determine the EC₅₀ value, the concentration at which 50% of maximal caspase-3 activation is achieved.
Conclusion
This compound represents a promising new lead compound in the development of anticancer drugs. Its potent cytotoxic activity, mediated through the induction of apoptosis via caspase-3 activation, warrants further investigation. The detailed synthesis and experimental protocols provided in this application note will facilitate further research into its therapeutic potential and mechanism of action.
Caption: Overall workflow from synthesis to biological evaluation of this compound.
Application Notes and Protocols for the Isolation of Antitumor Agent-160 (Solamargine) from Solanum nigrum
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Antitumor agent-160" is not a formally recognized scientific name. This document outlines a representative protocol for the isolation of solamargine (B1681910) , a well-characterized and potent steroidal alkaloid with significant antitumor activity found in Solanum nigrum. The methodologies presented are based on published research and are intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions.
Introduction
Solanum nigrum L., commonly known as black nightshade, has a long history in traditional medicine for treating various ailments, including cancer.[1] Modern pharmacological studies have identified several bioactive compounds within the plant, with steroidal alkaloids being among the most potent antitumor agents.[2][3] Solamargine, a specific steroidal glycoalkaloid, has been shown to exhibit significant cytotoxic effects against a wide range of cancer cell lines by inducing apoptosis.[4][5] This document provides a detailed protocol for the extraction, purification, and characterization of solamargine (referred to herein as this compound) from the berries of Solanum nigrum.
Data Presentation
The following tables summarize the quantitative data related to the purity, yield, and cytotoxic activity of solamargine isolated from Solanum nigrum.
Table 1: Purity and Yield of Solamargine
| Parameter | Value | Method of Analysis | Reference |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) | [6] |
| Yield | ~250-300 µg/L (from endophytic fungus) | Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) | [7] |
| Content in Extract | 10wt%~30wt% (in a multi-alkaloid extract) | Not Specified | [8] |
Note: Yields from plant material can vary significantly based on the plant part used, geographical location, and extraction method.
Table 2: In Vitro Cytotoxicity of Solamargine (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| QBC939 | Cholangiocarcinoma | 9.81 | [6] |
| SH-SY5Y | Neuroblastoma | 15.62 µg/mL (~18 µM) | [9] |
| HepG2 | Hepatocellular Carcinoma | 20.66 µg/mL (~23.8 µM) | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | 9.21 µg/mL (~10.6 µM) | [10] |
| NCI-H1299 | Non-small cell lung cancer | 0.6 | [11] |
| NCI-H460 | Non-small cell lung cancer | 1.4 | [11] |
| MGC803 | Gastric Cancer | 6.00 | [12] |
| SW480 | Colorectal Cancer | 6.23 | [12] |
Experimental Protocols
This section provides a detailed methodology for the isolation and characterization of solamargine from the dried berries of Solanum nigrum.
Workflow for Isolation of Solamargine
References
- 1. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solamargine triggers hepatoma cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal alkaloids from Solanum nigrum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solamargine induces apoptosis and sensitizes breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solamargine derived from Solanum nigrum induces apoptosis of human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solamargine production by a fungal endophyte of Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 9. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of solamargine as a cisplatin sensitizer through phenotypical screening in cisplatin-resistant NSCLC organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive steroidal alkaloids from the fruits of Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for Evaluating "Antitumor agent-160"
For Research Use Only. Not for use in diagnostic procedures.
Introduction
"Antitumor agent-160" is a novel compound under investigation for its potential therapeutic efficacy against various cancer cell lines. Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. These application notes provide detailed protocols for essential cell-based assays to characterize the antitumor effects of this agent. The described methods will enable researchers to quantify the cytotoxic and cytostatic effects of "this compound" and to elucidate its underlying molecular mechanisms.
The protocols included are:
-
Cell Viability Assay (MTT Assay): To determine the concentration-dependent inhibitory effect of "this compound" on cell proliferation.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of "this compound" on cell cycle progression.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays, illustrating the potential effects of "this compound" on a representative cancer cell line.
Table 1: Cell Viability Inhibition by this compound
| Concentration of this compound (µM) | Cell Viability (%) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 85 ± 5.1 | |
| 5 | 62 ± 3.8 | 10.2 |
| 10 | 48 ± 4.2 | |
| 25 | 25 ± 3.1 | |
| 50 | 12 ± 2.5 |
Table 2: Apoptosis Induction by this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.8 |
| This compound (25 µM) | 35.4 ± 4.2 | 45.3 ± 3.7 | 19.3 ± 2.5 |
Table 3: Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.3 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| This compound (10 µM) | 72.8 ± 4.1 | 15.2 ± 2.0 | 12.0 ± 1.5 |
| This compound (25 µM) | 85.1 ± 4.8 | 8.7 ± 1.6 | 6.2 ± 1.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by utilizing Annexin V's high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4] Propidium (B1200493) iodide (PI) is used as a vital dye to identify necrotic cells with compromised membrane integrity.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound"
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.[5] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound"
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with "this compound" and a vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[7][9]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.[9] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Logic for cell classification in the Annexin V/PI apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. benchchem.com [benchchem.com]
"Antitumor agent-160" dosage calculation for cell culture
For Research Use Only.
Introduction
Antitumor agent-160 is a natural product derived from the plant Parthenium hysterophorus.[1] This document provides detailed application notes and protocols for the in vitro use of this compound, specifically focusing on its dosage calculation for cell culture experiments. The information is intended for researchers, scientists, and professionals in the field of drug development.
Extracts from Parthenium hysterophorus have demonstrated cytotoxic effects against a range of human cancer cell lines.[2][3][4] The primary mechanism of action appears to be the induction of apoptosis, with evidence suggesting involvement of the mitochondrial pathway.[3][4]
Data Presentation
The cytotoxic activity of this compound and related extracts from Parthenium hysterophorus has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate dosage for in vitro studies.
| Cell Line | Compound/Extract | IC50 Value | Assay Method | Reference |
| HCT-116 (Colon Carcinoma) | Anticancer agent 160 | 5.0 µM | Not Specified | |
| HL-60 (Leukemia) | Ethanol Extract | Concentration-dependent inhibition | MTT Assay | [3] |
| MCF-7 (Breast Cancer) | Ethanol Extract | 81% inhibition at 100 µg/mL | SRB Assay | [2][3] |
| THP-1 (Leukemia) | Ethanol Extract | 85% inhibition at 100 µg/mL | SRB Assay | [2][3] |
| DU-145 (Prostate Cancer) | Ethanol Extract | Lower activity observed | SRB Assay | [2][3] |
| A-498 (Kidney Carcinoma) | Phenolic Extract | 0.5237 µg/mL | Not Specified | [5] |
| MDA-MB-231 (Breast Cancer) | Phenolic Extract | 0.2685 µg/mL | Not Specified | [5] |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution of this compound to minimize the volume of solvent added to the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
IC50 Value Calculation
The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability.
Procedure:
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway
The antitumor activity of extracts from Parthenium hysterophorus has been linked to the induction of apoptosis, potentially through the intrinsic (mitochondrial) pathway.[3][4] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the dosage of this compound in cell culture.
Caption: Workflow for IC50 determination of this compound.
References
- 1. EXPLORING THE THERAPEUTIC BENEFITS OF PARTHENIUM HYSTEROPHORUS: ANTIOXIDANT AND ANTICANCER PERSPECTIVES | The Bioscan [thebioscan.com]
- 2. Parthenium hysterophorus: A Probable Source of Anticancer, Antioxidant and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenium hysterophorus: a probable source of anticancer, antioxidant and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis for Target Validation of Antitumor Agent-160
Introduction
Antitumor agent-160 is a natural product derivative of the antifungal agent Phenalenone, isolated from Parthenium hysterophorus.[1][2] It has demonstrated cytotoxic effects in HCT-116 human colon cancer cells with an IC50 of 5.0 μM.[1] Preliminary data suggests that this compound may induce apoptosis, as evidenced by an EC50 of 23.4 nM for Caspase-3 activation.[1] This application note provides a detailed protocol for validating the molecular target and elucidating the mechanism of action of this compound using Western blot analysis. The focus is on a hypothetical signaling pathway involving the induction of apoptosis through the Bcl-2 family of proteins and subsequent caspase activation.
Hypothetical Signaling Pathway of this compound
Based on its ability to activate Caspase-3, we hypothesize that this compound promotes apoptosis by modulating the expression or post-translational modification of key regulatory proteins in the intrinsic apoptotic pathway. A proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
A systematic workflow is essential for accurate and reproducible Western blot analysis. The following diagram outlines the key stages of the experimental process, from cell culture and treatment to data analysis.
Caption: A streamlined workflow for Western blot analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 μM) for a specified time course (e.g., 6, 12, 24 hours). A vehicle control (DMSO) must be included.
-
2. Cell Lysate Preparation [3][4]
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) [5][6][7]
-
Mix the normalized protein samples with 4x Laemmli sample buffer to a final 1x concentration.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 μg) into the wells of a 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage of 100-120V until the dye front reaches the bottom of the gel.
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. Activate the PVDF membrane in methanol (B129727) for 30 seconds prior to equilibration.
-
Assemble the transfer stack (sandwich) according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry).
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system. Ensure the setup is kept cool to prevent overheating.
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 2.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Data Presentation
Table 1: Quantitative Analysis of Protein Expression
| Treatment Group | Concentration (μM) | Incubation Time (h) | Bcl-2 (Normalized Intensity) | Bax (Normalized Intensity) | Cleaved Caspase-3 (Normalized Intensity) |
| Vehicle Control | 0 | 24 | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.04 |
| This compound | 1 | 24 | 0.85 ± 0.06 | 1.20 ± 0.08 | 1.50 ± 0.10 |
| This compound | 5 | 24 | 0.50 ± 0.04 | 2.10 ± 0.15 | 3.20 ± 0.25 |
| This compound | 10 | 24 | 0.25 ± 0.03 | 3.50 ± 0.20 | 5.80 ± 0.40 |
| This compound | 25 | 24 | 0.10 ± 0.02 | 4.80 ± 0.35 | 8.10 ± 0.60 |
Data are presented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the loading control (β-actin) and then to the vehicle control.
Table 2: Recommended Antibodies for Western Blot Analysis
| Target Protein | Host Species | Dilution | Supplier | Catalog # |
| Bcl-2 | Rabbit | 1:1000 | Example Corp. | ABC-123 |
| Bax | Mouse | 1:1000 | Example Corp. | XYZ-456 |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Example Corp. | CASP-789 |
| β-actin (Loading Control) | Mouse | 1:5000 | Example Corp. | ACTB-001 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Example Corp. | SEC-RAB |
| Anti-mouse IgG, HRP-linked | Goat | 1:2000 | Example Corp. | SEC-MOU |
This application note provides a comprehensive framework for utilizing Western blot analysis to validate the pro-apoptotic activity of this compound. By following these detailed protocols, researchers can effectively investigate the molecular mechanisms underlying the agent's anticancer effects, contributing to its development as a potential therapeutic. The provided hypothetical pathway and data serve as a guide for experimental design and interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. everestbiotech.com [everestbiotech.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. stjohnslabs.com [stjohnslabs.com]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of "Antitumor Agent-160" in Pharmaceutical Formulations
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who are involved in the analysis of novel therapeutic compounds.
Introduction
"Antitumor agent-160" is a novel investigational compound demonstrating significant potential in preclinical studies. As with any new drug candidate, a robust and reliable analytical method is crucial for its quantitative determination in pharmaceutical dosage forms to ensure product quality, stability, and accurate dosage delivery. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of "this compound". The described method is accurate, precise, and specific, making it suitable for routine quality control analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The specific parameters for the chromatographic separation are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 227 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of "this compound" reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation: For a formulated product (e.g., tablets), grind a representative number of units to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of "this compound" and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The developed HPLC method was validated according to standard guidelines for linearity, precision, and accuracy.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in Table 2.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Retention Time (min) | - | 4.5 |
Linearity
The linearity of the method was determined by analyzing five concentrations of "this compound" ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data for "this compound"
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,300 |
| 50 | 761,500 |
| 100 | 1,523,000 |
| Correlation Coefficient (r²) | 0.9998 |
Visualized Workflows and Pathways
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of "this compound" from sample preparation to data analysis.
Caption: Workflow for "this compound" analysis.
Illustrative Signaling Pathway
Many antitumor agents function by targeting specific signaling pathways that are crucial for cancer cell growth and survival. The diagram below represents a common pathway that could be a target for a compound like "this compound".
Caption: Potential inhibitory action on a signaling pathway.
Application Notes and Protocols for "Antitumor agent-160" Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-160" is a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that is a critical downstream effector in the oncogenic "Growth Factor Receptor-Y (GFR-Y)" signaling pathway. Hyperactivation of this pathway, often through overexpression of TPK1, is a key driver in a subset of aggressive solid tumors, including metastatic adenocarcinoma. "this compound" is designed to induce cell cycle arrest and apoptosis in TPK1-overexpressing cancer cells.
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of "this compound" using a human tumor xenograft model in immunodeficient mice.
I. Proposed Signaling Pathway and Mechanism of Action
"this compound" exerts its effect by inhibiting the catalytic activity of TPK1, thereby blocking the phosphorylation of its downstream substrate, Proliferation-Associated Protein X (PAPX). The phosphorylation of PAPX is a critical step for its translocation to the nucleus, where it activates transcription of genes essential for cell cycle progression.
II. Experimental Design: Xenograft Model for Efficacy Testing
This section outlines the workflow for assessing the antitumor activity of "this compound" in an established human metastatic adenocarcinoma cell line (e.g., MDA-MB-231) xenograft model.
III. Data Presentation: Summary of Quantitative Data
The following tables represent expected data from a typical efficacy study.
Table 1: Antitumor Efficacy of "this compound"
| Group (n=8) | Treatment | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%)[1] |
| 1 | Vehicle (0.5% CMC) | 10 mL/kg, p.o., QD | 1250 ± 150 | - |
| 2 | "this compound" | 25 mg/kg, p.o., QD | 625 ± 85 | 50 |
| 3 | "this compound" | 50 mg/kg, p.o., QD | 250 ± 50 | 80 |
| 4 | Positive Control (e.g., Paclitaxel) | 10 mg/kg, i.p., Q3D | 437 ± 70 | 65 |
Tumor Growth Inhibition (TGI) % = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%[1]
Table 2: Animal Body Weight Monitoring
| Group | Treatment | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Body Weight Change |
| 1 | Vehicle | 22.5 ± 0.5 | 23.0 ± 0.6 | +2.2% |
| 2 | "this compound" (25 mg/kg) | 22.7 ± 0.4 | 22.5 ± 0.5 | -0.9% |
| 3 | "this compound" (50 mg/kg) | 22.6 ± 0.5 | 22.0 ± 0.7 | -2.7% |
| 4 | Positive Control | 22.8 ± 0.4 | 21.5 ± 0.8 | -5.7% |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Group | Treatment | Relative p-PAPX Expression (vs. Vehicle) | Relative Ki-67 Positive Cells (%) |
| 1 | Vehicle | 1.00 | 85 ± 5 |
| 2 | "this compound" (50 mg/kg) | 0.15 | 20 ± 4 |
IV. Experimental Protocols
Protocol 1: Human Xenograft Tumor Model Establishment
-
Cell Culture : Culture MDA-MB-231 human metastatic adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Preparation : When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Animal Handling : Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Allow a one-week acclimatization period.[2]
-
Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[3]
-
Tumor Monitoring : Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²) / 2.[1]
-
Randomization : When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group) with similar mean tumor volumes.[4]
Protocol 2: In Vivo Efficacy Study
-
Compound Formulation : Prepare "this compound" in a vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
Dosing : Administer the compound or vehicle to the respective groups as per the schedules outlined in Table 1.[2] For oral gavage (p.o.), use a volume of 10 mL/kg.
-
Monitoring :
-
Measure tumor volumes three times per week.
-
Record body weights three times per week as a measure of general toxicity.[5]
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint : Euthanize mice when tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%, or at the end of the study period (e.g., 21 or 28 days).[6][7]
-
Sample Collection : At the endpoint, collect blood samples and excise tumors. Weigh the tumors and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in 10% neutral buffered formalin for IHC).[8]
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation : Fix excised tumor tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the paraffin-embedded blocks into 4-5 µm thick slices.[9]
-
Deparaffinization and Rehydration : Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.[10]
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding sites with a suitable blocking serum (e.g., 5% normal goat serum) for 1 hour.[9][10]
-
Primary Antibody Incubation : Incubate slides overnight at 4°C with primary antibodies against p-PAPX and Ki-67 at optimized dilutions.
-
Secondary Antibody and Detection : Wash slides and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB chromogenic substrate.[11]
-
Counterstaining and Mounting : Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis : Quantify the staining intensity or the percentage of positive cells using digital image analysis software.
V. Logical Relationships in Experimental Design
The following diagram illustrates the logical flow and decision-making process within the preclinical efficacy study.
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 9. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 10. bosterbio.com [bosterbio.com]
- 11. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Antitumor Agent-160 (ATA-160)
Welcome to the technical support center for Antitumor Agent-160 (ATA-160). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of ATA-160, with a particular focus on its low solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the lyophilized powder of this compound in DMSO. What are the initial steps I should take?
A1: When first attempting to dissolve ATA-160 in DMSO, it is crucial to use high-purity, anhydrous DMSO to prevent moisture contamination, which can hinder solubility.[1][2] Ensure the vial containing the ATA-160 powder has equilibrated to room temperature before opening to avoid condensation.[1] Start by adding a small volume of DMSO and vortexing the solution vigorously for 1-2 minutes.[1][2] If complete dissolution is not achieved, gentle warming and sonication can be effective next steps.[1][3]
Q2: My ATA-160 solution in DMSO appears cloudy or has visible precipitate. What does this indicate and what should I do?
A2: Cloudiness or the presence of a precipitate indicates that the compound is either not fully dissolved or has fallen out of solution.[1] This can be due to several factors, including supersaturation, low temperature, or the absorption of water into the DMSO.[1][2] To address this, you can try gently warming the solution in a 37°C water bath for 10-15 minutes, followed by sonication in a water bath sonicator for 15-30 minutes.[1][2] If the precipitate does not redissolve, preparing a fresh, more dilute solution may be necessary.[1]
Q3: After preparing a clear stock solution of ATA-160 in DMSO, I observed crystal formation after storage. Why did this happen and how can I prevent it?
A3: Crystal formation in a previously clear stock solution is often due to temperature fluctuations during storage.[2] Storing the solution at a lower temperature than the temperature at which it was prepared can cause the compound to crystallize.[2] To prevent this, it is recommended to store stock solutions at a constant temperature, such as -20°C or -80°C, and to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: I observed precipitation when diluting my ATA-160 DMSO stock solution into an aqueous buffer for my experiment. What is the cause and how can I mitigate this?
A4: This is a common issue for compounds with low aqueous solubility.[3] DMSO is a potent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or PBS), the polarity of the solvent system increases significantly, causing the hydrophobic compound to precipitate.[3] To prevent this, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid and uniform mixing through vortexing or vigorous pipetting.[3] Preparing intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer can also help.[3]
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments, and how does this impact the use of ATA-160?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, with many cell lines tolerating up to 0.1%.[2][3] It is essential to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability.[2] This low tolerance for DMSO means that for poorly soluble compounds like ATA-160, preparing a highly concentrated stock solution in DMSO is necessary to achieve the desired working concentration in your experiment without exceeding the cytotoxic limit of DMSO.
Troubleshooting Guides
Guide 1: Initial Dissolution of Lyophilized ATA-160 Powder
If you are encountering difficulties in dissolving ATA-160 powder in DMSO, follow this systematic approach.
Potential Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Powder not dissolving | Insufficient mixing | Vortex vigorously for 2-5 minutes.[2] |
| Low temperature | Gently warm the solution in a 37°C water bath for 10-15 minutes.[1][2] | |
| Compound aggregation | Sonicate the solution in a water bath sonicator for 15-30 minutes.[2] | |
| Low-quality or wet DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1] |
Guide 2: Precipitation Upon Dilution in Aqueous Media
To prevent ATA-160 from precipitating when preparing your working solution for cell-based assays, adhere to the following protocol.
Experimental Protocol: Preparing Aqueous Working Solutions
-
Prepare a High-Concentration Stock: Dissolve ATA-160 in 100% anhydrous DMSO to a concentration of 10-50 mM, ensuring it is fully dissolved.[1][2]
-
Prepare Intermediate Dilutions (Optional but Recommended): From your concentrated stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[3]
-
Final Dilution: Pre-warm your aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C).[3]
-
Dispersion: Add a small volume of the DMSO stock (or intermediate dilution) to the larger volume of the pre-warmed aqueous medium while gently vortexing or mixing to ensure rapid dispersion.[2][3]
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in your working solution is at a non-toxic level for your cells (typically ≤ 0.1%). Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Visual Aids and Diagrams
References
Technical Support Center: Antitumor Agent-160 (ATA-160)
Welcome to the technical support center for Antitumor Agent-160 (ATA-160). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the in vivo bioavailability of ATA-160. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA-160) and what are its main properties?
A1: this compound (ATA-160) is a potent, selective small molecule inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK-1) signaling pathway. Its key properties are summarized below. Understanding these properties is crucial for developing an effective in vivo delivery strategy.
Table 1: Physicochemical Properties of ATA-160
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 580.6 g/mol | High MW can sometimes limit passive diffusion. |
| LogP | 4.8 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility is a primary hurdle for absorption. |
| pKa | 8.2 | Basic compound; solubility is pH-dependent. |
| BCS Classification | Class II | Low solubility, high permeability. |
Q2: What are the most common challenges encountered when working with ATA-160 in vivo?
A2: The most significant challenge is its low oral bioavailability due to its poor aqueous solubility. This can lead to low plasma exposure, high inter-animal variability, and potentially a lack of efficacy in preclinical models. Researchers may also observe precipitation of the compound in aqueous dosing vehicles.
Q3: What initial formulation strategies are recommended for in vivo studies with ATA-160?
A3: For initial exploratory studies, simple suspension or solution formulations are often used. A common starting point is a vehicle composition of 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water to create a uniform suspension. For solution-based approaches, co-solvents like PEG400 or Solutol HS 15 can be explored, but care must be taken to avoid drug precipitation upon administration.
Troubleshooting Guide
Q: I administered ATA-160 orally to mice, but the plasma concentrations are undetectable or extremely low. What are the likely causes and how can I fix this?
A: This is a common issue stemming from ATA-160's low solubility. Let's break down the potential causes and solutions.
1. Poor Drug Dissolution in the GI Tract:
-
Problem: The compound is not dissolving effectively after administration, preventing its absorption into the bloodstream.
-
Solution: Improve the formulation. Move from a simple suspension to a bioavailability-enhancing formulation. Options include:
-
Micronization: Reducing the particle size of the ATA-160 powder can increase the surface area for dissolution.
-
Amorphous Solid Dispersion (ASD): Formulating ATA-160 with a polymer (e.g., HPMC-AS, PVP-VA) can stabilize it in a higher-energy amorphous state, significantly increasing its dissolution rate.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract.
-
2. Drug Precipitation in the Dosing Vehicle:
-
Problem: If using a co-solvent or solution, the drug may be crashing out of the solution before or during administration.
-
Solution: Visually inspect your formulation for any particulate matter before dosing. Ensure the concentration is not above the saturation solubility in your chosen vehicle. You may need to decrease the concentration or switch to a more robust formulation like an ASD.
3. High First-Pass Metabolism:
-
Problem: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation.
-
Solution: Conduct an in vitro metabolic stability assay using liver microsomes to determine the extent of metabolism. If it is high, formulation strategies alone may not be sufficient. Co-administration with a metabolic inhibitor (in preclinical studies only) can help diagnose the issue.
Below is a decision tree to guide your formulation troubleshooting process.
Caption: Troubleshooting workflow for low ATA-160 plasma exposure.
Data Presentation: Comparative Bioavailability Studies
The following table summarizes pharmacokinetic (PK) data from a pilot study in mice, comparing different oral formulations of ATA-160 administered at a dose of 10 mg/kg.
Table 2: Pharmacokinetic Parameters of ATA-160 with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC, 0.1% T80) | 45 ± 15 | 4.0 | 210 ± 75 | 100% (Reference) |
| Micronized Suspension (D90 < 5 µm) | 110 ± 30 | 2.0 | 550 ± 120 | 262% |
| Amorphous Solid Dispersion (20% drug in HPMC-AS) | 450 ± 90 | 1.0 | 2300 ± 450 | 1095% |
| Intravenous (IV) Solution (for reference) | 1500 ± 250 | 0.1 | 4800 ± 600 | - |
Data are presented as mean ± standard deviation (n=4). Absolute oral bioavailability of the ASD formulation is calculated as (AUC_oral / AUC_IV) * 100% = (2300 / 4800) * 100% ≈ 48%.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of ATA-160 following oral administration.
2. Materials:
-
ATA-160 formulation
-
8-10 week old male C57BL/6 mice (n=3-4 per time point)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each animal.
-
Prepare the ATA-160 formulation and ensure it is homogenous.
-
Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg). The dosing volume is typically 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Harvest the supernatant (plasma) and transfer to a clean, labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of ATA-160.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, and AUC.
-
Below is a diagram illustrating the experimental workflow.
Caption: Standard experimental workflow for a murine PK study.
Signaling Pathway Visualization
ATA-160 is an inhibitor of the TPK-1 pathway, which is implicated in tumor cell growth and proliferation. Understanding this pathway provides context for the importance of achieving adequate in vivo exposure.
Caption: Simplified TPK-1 signaling pathway inhibited by ATA-160.
"Antitumor agent-160" off-target effects in cell lines
Technical Support Center: Antitumor Agent-160
Disclaimer: Information regarding a specific "this compound" is not publicly available. The following technical support guide is a generalized resource for a hypothetical antitumor agent, hereafter referred to as "Agent-160," to assist researchers in troubleshooting potential off-target effects and other experimental challenges. This guide is based on common issues encountered with investigational compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effect of Agent-160 in our cancer cell line. What are the potential reasons?
A1: A lack of observable effect can stem from several factors, including issues with the compound itself, the cell culture system, or the experimental design.[1] It's crucial to systematically investigate each possibility. Consider the following:
-
Compound Integrity: Verify the purity and stability of your Agent-160 stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Cell Line Characteristics: Ensure the target of Agent-160 is expressed and active in your chosen cell line. The passage number of cells can also influence experimental outcomes.[2][3]
-
Assay Conditions: The chosen assay may not be sensitive enough, or the incubation time with Agent-160 may be too short.[3]
Q2: We are observing significant cytotoxicity in our control cell line treated with Agent-160. What could be causing this?
A2: This suggests potential off-target effects, where Agent-160 interacts with unintended cellular targets.[4][5] Off-target effects can lead to toxicity and are a major concern in drug development.[5][6] It is also possible that the concentration of the vehicle (e.g., DMSO) is too high, or the compound itself has general cytotoxic effects at the tested concentrations.
Q3: How can we begin to identify the off-target effects of Agent-160?
A3: A systematic approach is necessary to identify off-target interactions.[6] Start with computational modeling and then move to experimental validation. High-throughput screening methods, such as kinase panels or proteomics approaches, can help identify unintended binding partners.[5]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability.[3] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Addition | Use a multichannel pipette or automated liquid handler for compound addition to ensure consistency across wells. |
| Signal Interference | Check if Agent-160 or the vehicle interferes with the assay signal (e.g., autofluorescence). Run appropriate controls (compound alone, vehicle alone).[7] |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[2][3] |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, assay kits) for the duration of a study. Qualify new lots before use. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses.[2] |
| Incubation Conditions | Ensure consistent incubation times and environmental conditions (temperature, CO2, humidity). |
Hypothetical Off-Target Profile of Agent-160
The following table summarizes hypothetical data from a kinase profiling assay for Agent-160, a putative kinase inhibitor.
| Target | IC50 (nM) | Description |
| Target Kinase A (On-Target) | 5 | Intended therapeutic target. |
| Kinase B (Off-Target) | 50 | A kinase with high structural similarity to Target Kinase A. |
| Kinase C (Off-Target) | 250 | A kinase in a related signaling pathway. |
| Kinase D (Off-Target) | >10,000 | An unrelated kinase, indicating good selectivity. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Agent-160. Add the compound to the appropriate wells and incubate for the desired time (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
Protocol 2: Kinase Profiling Assay (General)
-
Compound Preparation: Prepare a stock solution of Agent-160 and create a dilution series.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the diluted Agent-160 or control to the assay wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: Calculate the percent inhibition for each concentration of Agent-160 and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for Agent-160.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. youtube.com [youtube.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. off-target effect | Nodes Bio Glossary [nodes.bio]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. bitesizebio.com [bitesizebio.com]
Troubleshooting "Antitumor agent-160" inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-160. Due to the limited publicly available data on a specific molecule designated "this compound," this guide addresses common issues encountered during in vitro experiments with a hypothetical cytotoxic agent targeting the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a frequent challenge in in vitro studies and can arise from several factors.[1][2] Key areas to investigate include:
-
Cell-Based Variability:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. Using cells at a consistent and low passage number is crucial, as genetic drift can occur with repeated passaging, altering drug sensitivity.[1][2]
-
Cell Health and Confluency: Only use healthy, viable cells for your assays. Variations in cell seeding density and confluency at the time of treatment can significantly impact results.[2]
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to therapeutic agents.
-
-
Compound Handling and Stability:
-
Stock Solution Preparation and Storage: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and store it in small aliquots at the recommended temperature (-20°C or -80°C) to minimize freeze-thaw cycles.
-
Solubility Issues: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution and that the final concentration of the solvent in the cell culture media is consistent and non-toxic (typically ≤0.5% DMSO). Precipitation of the compound during dilution can lead to inaccurate concentrations.
-
-
Assay Protocol and Execution:
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration. Calibrate pipettes regularly and use appropriate techniques.
-
Choice of Assay: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). The choice of assay can influence the determined IC50 value.[2]
-
Q2: The cytotoxic effect of this compound is less potent than expected based on published data. What should we investigate?
A discrepancy between your results and expected outcomes can be addressed by systematically reviewing your experimental setup:
-
Compound Integrity: Verify the purity and integrity of your batch of this compound. If possible, compare its performance to a previous, validated batch.
-
Cell Line Specificity: The cytotoxic effect of this compound is dependent on the molecular characteristics of the cell line. Its primary target is the PI3K/Akt signaling pathway; cell lines with lower basal activation of this pathway may exhibit reduced sensitivity.
-
Media Components: Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration. Ensure your media composition is consistent with recommended protocols.
Q3: We are observing over 100% cell viability at low concentrations of this compound. Is this a valid result?
Observing cell viability exceeding the control can be due to a few factors:
-
Hormetic Effect: Some compounds can stimulate cell proliferation at very low concentrations.
-
Experimental Artifact: This could be a result of uneven cell seeding, where control wells have fewer cells than treated wells, or pipetting inaccuracies. It is advisable to confirm this result using an alternative cell viability assay that relies on a different detection method.
Troubleshooting Inconsistent Results
To systematically troubleshoot inconsistent results with this compound, consider the following workflow:
References
Optimizing "Antitumor agent-160" concentration for IC50 determination
Technical Support Center: Antitumor agent-160
This technical support guide provides troubleshooting advice and answers to frequently asked questions for optimizing the concentration of "this compound" for IC50 determination.
Troubleshooting Guide
This section addresses common issues encountered during IC50 determination experiments with "this compound".
Question 1: Why am I not observing a dose-response curve? The response is flat even at the highest concentration.
Answer:
This issue typically arises from two main possibilities: the concentration range of "this compound" is too low, or the agent has precipitated out of the solution.[1]
-
Concentration Range: If there is existing data on the potency of the agent, ensure your concentration range is centered around the expected IC50.[1] For initial experiments, it is recommended to use a broad concentration range, spanning several orders of magnitude (e.g., 1 nM to 100 µM), to capture the full dose-response curve.[1]
-
Agent Precipitation: "this compound" is highly soluble in DMSO but has limited solubility in aqueous media. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Also, check the solubility of the compound in your specific assay medium.[1] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid both direct cytotoxic effects and precipitation of the agent.[2]
Question 2: All the cells are dead, even at the lowest concentration of "this compound". How should I adjust my experimental setup?
Answer:
This result indicates that the selected concentration range is too high. It is recommended to perform a wide range of serial dilutions to find a suitable concentration window. A good starting point for a new concentration range would be significantly lower than your previous attempt, for example, starting from 1 pM to 1 µM.
Question 3: There is high variability between my replicate wells. What are the possible causes and solutions?
Answer:
High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:[3][4]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells can lead to significant variability. To mitigate this, ensure you have a homogenous single-cell suspension before seeding.[4][5]
-
Pipetting Errors: Inaccurate pipetting can introduce variability. It is crucial to use calibrated pipettes and proper pipetting techniques.[1][5]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of "this compound" and affect cell growth.[4][6] To minimize this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[1][4]
-
Incomplete Mixing: After adding "this compound", ensure it is thoroughly mixed with the culture medium. This can be achieved by gently tapping the plate or using a plate shaker.[5]
Question 4: I observed that "this compound" is precipitating in the culture medium. How can I prevent this?
Answer:
Precipitation of "this compound" is likely due to its poor solubility in aqueous solutions. Here are some steps to prevent this:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%.[2] High concentrations of DMSO can cause the compound to precipitate when added to the aqueous medium.
-
Serial Dilutions in Media: Prepare serial dilutions of "this compound" in the complete culture medium rather than in a buffer or saline solution. This can help maintain the solubility of the compound.
-
Gentle Mixing: When adding the agent to the wells, mix it gently to ensure it disperses evenly without causing it to come out of solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" for an initial IC50 experiment?
A1: For an initial screening, a wide concentration range is recommended to ensure you capture the full dose-response curve. A common approach is to use 8 to 12 concentrations spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1]
Q2: What is the recommended solvent for "this compound" and the maximum final concentration of the solvent in the culture medium?
A2: The recommended solvent for "this compound" is DMSO. The final concentration of DMSO in the cell culture medium should be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[2]
Q3: What is the typical incubation time for cells with "this compound" for IC50 determination?
A3: The optimal incubation time can vary depending on the cell line and the mechanism of action of the drug. Common incubation periods for antitumor agents are 48 or 72 hours.[1]
Q4: Which cell viability assay is recommended for use with "this compound"?
A4: A common and well-established method for determining cell viability is the MTT assay.[1][7] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]
Experimental Protocols and Data
Detailed Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture cells to the logarithmic growth phase.[8]
-
Create a single-cell suspension and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Preparation of "this compound" Dilutions:
-
Cell Treatment:
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[1][5]
-
Incubate the plate for another 3-4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Data Summary Tables
Table 1: Recommended Concentration Ranges for "this compound"
| Experiment Type | Concentration Range | Dilution Scheme |
| Initial Screening | 1 nM - 100 µM | 10-fold serial dilutions |
| IC50 Optimization | Centered around estimated IC50 | 2-fold or 3-fold serial dilutions |
Table 2: Key Experimental Parameters
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | ≤ 0.5% |
| Wavelength for Absorbance | 490 nm |
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Hypothetical signaling pathway inhibited by Agent-160.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biocompare.com [biocompare.com]
How to reduce "Antitumor agent-160" toxicity in normal cells
Welcome to the Technical Support Center for Antitumor Agent-160. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating the toxicity of this compound in normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. What are the primary strategies to reduce this off-target toxicity?
A1: Toxicity in normal cells is a known challenge with potent antitumor agents. The primary strategies to mitigate this include:
-
Co-administration with Cytoprotective Agents: Certain agents can selectively protect normal tissues from the cytotoxic effects of chemotherapy.
-
Combination Therapy: Using this compound in combination with other therapeutic agents can allow for a reduction in its dosage, thereby lowering toxicity while maintaining or even enhancing antitumor efficacy.[1]
-
Targeted Drug Delivery: Encapsulating this compound in delivery systems like liposomes can help direct the agent to tumor tissue, reducing its exposure to healthy cells.[2]
-
Dose Optimization: Carefully determining the optimal dose and schedule of this compound can minimize toxicity while preserving its therapeutic effects.[3]
-
Antioxidant Supplementation: Co-treatment with antioxidants may help neutralize the reactive oxygen species (ROS) that contribute to cellular damage in normal tissues.[4][5]
Q2: Which specific cytoprotective agents are recommended for use with this compound?
A2: While specific interactions with this compound require empirical testing, several FDA-approved cytoprotective agents have shown efficacy in reducing the toxicity of various chemotherapeutics. These include:
-
Amifostine: To reduce the risk of renal injury.
-
Dexrazoxane: To mitigate cardiotoxicity.
-
Mesna: To decrease the incidence of hemorrhagic cystitis.
It is crucial to validate the efficacy and potential for interference of these agents with this compound's antitumor activity in your specific experimental model.
Q3: How can we design a combination therapy study to reduce the effective dose of this compound?
A3: A common approach is to perform a synergy screening. This involves treating cancer cells with a matrix of concentrations of this compound and a second therapeutic agent. The goal is to identify a combination and dosage that produces a synergistic or additive cytotoxic effect on cancer cells, allowing for a lower, less toxic dose of this compound to be used.[1][6]
Q4: What is the underlying principle of using antioxidants to reduce the toxicity of this compound?
A4: Many antitumor agents, including potentially this compound, induce cellular damage through the generation of reactive oxygen species (ROS).[7] While this is part of their mechanism for killing cancer cells, it also damages healthy cells. Antioxidants can help to neutralize these ROS, thereby protecting normal cells from oxidative stress-induced toxicity.[4][5] However, it is essential to ensure that the chosen antioxidant does not interfere with the antitumor efficacy of the agent.
Troubleshooting Guides
Issue 1: High levels of cardiotoxicity observed in in vivo models.
Possible Cause: this compound may be inducing cardiotoxicity through mechanisms similar to doxorubicin (B1662922), such as the generation of reactive oxygen species (ROS) and interference with the p53 and mTOR signaling pathways.[8][9][10][11]
Troubleshooting Steps:
-
Co-administer a Cardioprotective Agent: Consider the use of dexrazoxane, an iron-chelating agent known to reduce doxorubicin-induced cardiotoxicity.
-
Evaluate Antioxidant Co-treatment: Assess the potential of antioxidants like Vitamin E or N-acetylcysteine to mitigate oxidative stress in cardiac tissue.
-
Investigate Targeted Delivery: Formulate this compound within a liposomal or nanoparticle-based delivery system to reduce its accumulation in the heart.[2]
Issue 2: Evidence of nephrotoxicity in preclinical studies.
Possible Cause: The agent may be causing kidney damage through pathways analogous to those activated by cisplatin, which include oxidative stress, inflammation, and apoptosis mediated by MAPK and p53 signaling.[12][13][14][15]
Troubleshooting Steps:
-
Hydration and Diuresis: Ensure adequate hydration in animal models to promote the excretion of the agent and reduce its concentration in the renal tubules.
-
Administer a Cytoprotectant: Amifostine has been shown to protect against cisplatin-induced nephrotoxicity and could be evaluated with this compound.
-
Assess Antioxidant Intervention: Test the ability of antioxidants to ameliorate ROS-induced damage in renal cells.
Quantitative Data Summary
Table 1: Examples of Dose Reduction in Combination Therapy
| Combination Therapy Example | Dose Reduction of Primary Agent | Outcome | Reference |
| Doxorubicin + Quetiapine (in vitro) | Synergistic enhancement of anticancer activity | Increased efficacy at lower doxorubicin concentration | [16] |
| Irinotecan + Rabusertib (in vivo) | More pronounced anti-tumor effects | Suppressed tumor xenograft growth | [6] |
| SFN + Taxol (in vitro) | Potentiation of taxol's effects | Inhibition of viability and clonogenicity | [1] |
Table 2: Efficacy of Antioxidant Supplementation in Reducing Chemotherapy Toxicity
| Antioxidant | Chemotherapy Agent(s) | Observed Reduction in Toxicity | Reference |
| Glutathione | Various | Decreased toxicities in the majority of studies | [17] |
| Melatonin | Various | Evidence of decreased toxicities | [17] |
| Vitamin E | Various | Reduced adverse effects | [17] |
| Selenium | Various | Decreased toxicities reported | [17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound on both cancer and normal cell lines.
Materials:
-
This compound stock solution
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[18]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[18]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[19]
Protocol 2: Preparation of Liposomal this compound via Thin Film Hydration
This protocol describes the encapsulation of a hydrophilic form of this compound into liposomes.
Materials:
-
This compound (hydrophilic form)
-
Lecithin
-
Cholesterol
-
DSPE-mPEG2000
-
Chloroform:Methanol (2:1 v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve lecithin, cholesterol, and DSPE-mPEG2000 in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a PBS solution containing this compound by vortexing or sonicating.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Doxorubicin-like cardiotoxicity pathway and interventions.
Caption: Cisplatin-like nephrotoxicity pathway and interventions.
Caption: Troubleshooting workflow for reducing toxicity.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicsinoncology.com [clinicsinoncology.com]
- 3. The rationale of dose–response curves in selecting cancer drug dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insidescientific.com [insidescientific.com]
- 7. Antioxidant Intake and Antitumor Therapy: Toward Nutritional Recommendations for Optimal Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of mTOR in the Doxorubicin-Induced Cardiotoxicity: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Farrerol Attenuates Cisplatin-Induced Nephrotoxicity by Inhibiting the Reactive Oxygen Species-Mediated Oxidation, Inflammation, and Apoptotic Signaling Pathways [frontiersin.org]
- 15. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. news-medical.net [news-medical.net]
"Antitumor agent-160" degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potential degradation of Antitumor Agent-160.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a light-protected container. Once reconstituted, the solution should be used immediately. If immediate use is not possible, it may be stored at 2-8°C for no longer than 24 hours.[1]
Q2: What are the visible signs of this compound degradation?
A2: Visible signs of degradation in the lyophilized powder can include a change in color from white to off-white or yellow, and clumping or loss of powder flowability. For the reconstituted solution, degradation may be indicated by discoloration, precipitation, or the formation of visible particulates.
Q3: How does pH affect the stability of reconstituted this compound?
A3: this compound is susceptible to hydrolysis at acidic and alkaline pH. The optimal pH for the reconstituted solution is between 6.0 and 7.5. Exposure to pH values outside of this range can lead to accelerated degradation.[2]
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. It is crucial to protect the agent from moisture, excessive oxygen, and light to minimize the formation of degradation products.
Q5: How can I quantify the amount of degradation in my sample?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying the parent compound and its degradation products.[2][3] This method should be capable of separating the active pharmaceutical ingredient (API) from all known degradation products.[3]
Troubleshooting Guides
Problem: I am observing a significant loss of potency in my this compound samples.
| Possible Cause | Suggested Solution |
| Improper Storage Conditions | Verify that the storage temperature, humidity, and light protection adhere to the recommended guidelines. Review temperature logs for any deviations. |
| Frequent Freeze-Thaw Cycles | Aliquot the reconstituted solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
| Contamination of Stock Solution | Ensure aseptic techniques are used during reconstitution and handling to prevent microbial or chemical contamination. |
| Incorrect Reconstitution Buffer | Confirm that the pH of the reconstitution buffer is within the optimal range of 6.0-7.5.[4] |
Problem: I am seeing unexpected peaks in my HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Sample Degradation | The new peaks may correspond to degradation products. This can be confirmed by performing forced degradation studies to identify the retention times of known degradants.[2][3] |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Ensure all solvents are of high purity and filtered appropriately. |
| Column Overload or Contamination | Reduce the injection volume or sample concentration. If the issue persists, clean the column according to the manufacturer's instructions or replace it.[5] |
| Poor Peak Resolution | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or pH to improve the separation of the parent drug from its degradation products.[2][5] |
Quantitative Data on Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Lyophilized this compound
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| -20°C, Protected from Light | 99.8% | 99.5% | 99.1% | 98.5% |
| 2-8°C, Protected from Light | 98.2% | 96.5% | 93.0% | 85.1% |
| 25°C / 60% RH, Exposed to Light | 85.3% | 72.1% | 50.4% | Not Recommended |
Table 2: Stability of Reconstituted this compound (1 mg/mL)
| Storage Condition | 6 Hours | 12 Hours | 24 Hours | 48 Hours |
| 2-8°C, Protected from Light | 99.2% | 98.1% | 96.0% | 91.3% |
| 25°C, Protected from Light | 97.5% | 94.2% | 88.7% | 79.4% |
| 25°C, Exposed to Light | 90.1% | 81.5% | 65.8% | Not Recommended |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][6]
-
Preparation of Stock Solution : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable buffer (pH 7.0).
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[2]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[2]
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
-
Photolytic Degradation : Expose the stock solution in a photostability chamber to UV and visible light for a defined period.[2]
-
Thermolytic Degradation : Expose the lyophilized powder to dry heat (e.g., 80°C) for 48 hours.[2]
-
Sample Analysis : Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[2]
-
Data Analysis : Calculate the percentage of degradation of this compound. Determine the relative peak areas of the degradation products and use the MS data to propose their structures.[2]
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic System : HPLC system with a UV detector and a mass spectrometer.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient Elution :
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm and MS in positive ion mode.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Method Validation : Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5] The method must be able to separate the main peak from any degradation products generated during forced degradation studies.[3]
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Degradation Issues.
Caption: Hypothetical Impact of Degradation on Agent-160 Signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
Overcoming resistance to "Antitumor agent-160" in cancer cells
Welcome to the technical support center for Antitumor agent-160. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges related to acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation, highly selective tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR). It covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, irreversibly inhibiting its kinase activity and downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.
Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the most common mechanisms of acquired resistance?
A2: Acquired resistance to EGFR inhibitors like this compound typically arises from two main scenarios:
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On-Target Alterations: The development of secondary mutations in the EGFR gene that prevent the drug from binding effectively.
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Bypass Pathway Activation: The cancer cells activate alternative signaling pathways to circumvent their dependency on EGFR signaling. A frequent cause is the amplification and/or hyperactivation of the MET receptor tyrosine kinase, which can reactivate the PI3K/AKT and MAPK pathways independently of EGFR.
Troubleshooting Guide: Acquired Resistance
This section addresses specific issues related to decreased cellular sensitivity to this compound.
Workflow for Investigating Resistance
The following workflow provides a systematic approach to identifying the cause of resistance and exploring potential solutions.
Issue 1: Cells show a 5-10 fold increase in IC50 for this compound.
This moderate increase in resistance often suggests the activation of a bypass signaling pathway.
Possible Cause: Upregulation and activation of the MET receptor tyrosine kinase.
Troubleshooting Steps:
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Assess Protein Activation: Use Western Blotting to compare the phosphorylation levels of MET (p-MET) and key downstream effectors (p-AKT, p-ERK) in your resistant cells versus the parental (sensitive) cells.
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Test Combination Therapy: If p-MET is elevated, evaluate the efficacy of a combination therapy. Treat the resistant cells with this compound combined with a selective MET inhibitor.
Expected Outcome of Combination Therapy:
A successful combination therapy should restore sensitivity to this compound. Below is a table with representative data.
| Cell Line | Treatment | IC50 (nM) |
| Parental Sensitive | This compound | 15 |
| Resistant | This compound | 180 |
| Resistant | MET Inhibitor | > 1000 |
| Resistant | This compound + MET Inhibitor (10 nM) | 25 |
Signaling Pathway Diagram: MET Bypass
The diagram below illustrates how MET activation can sustain downstream signaling despite EGFR inhibition by this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Receptor Tyrosine Kinases
This protocol is used to determine the activation state of proteins like EGFR and MET.
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Cell Lysis:
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Culture parental (sensitive) and resistant cells to 80-90% confluency.
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Wash cells twice with ice-cold PBS.
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Lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
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Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
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Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C with gentle agitation. Recommended dilution is 1:1000.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. GAPDH or β-actin should be used as a loading control.
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Protocol 2: Cell Viability (IC50) Determination using a Luminescent Assay
This protocol measures cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.
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Cell Seeding:
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Seed 5,000 cells per well in a 96-well, opaque-walled plate in 90 µL of complete growth medium.
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Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
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Prepare a 10-point serial dilution series of this compound (and/or a MET inhibitor for combination studies) at 10x the final concentration.
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Add 10 µL of the 10x compound dilution to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
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Incubate the plate for 72 hours under standard culture conditions.
-
-
Viability Measurement:
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Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
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Add 100 µL of the reagent to each well.
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Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
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Measure luminescence using a plate reader.
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Normalize the data to the vehicle-treated controls (representing 100% viability).
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Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
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"Antitumor agent-160" batch-to-batch variability solutions
Welcome to the technical support center for Antitumor Agent-160. This resource is designed for researchers, scientists, and drug development professionals to address challenges and inconsistencies encountered during experiments with this compound.
Critical First Step: Identify Your Compound
The designation "this compound" has been used for at least two distinct compounds. It is crucial to first identify which agent you are working with, as their mechanisms of action and experimental considerations will differ significantly.
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This compound (Phenalenone Derivative): A synthetic derivative of the antifungal agent Phenalenone.[1]
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This compound (Natural Product): A natural product derived from Parthenium hysterophorus, also referred to as Compound 6. This agent is reported to be cytotoxic to HCT-116 cells with an IC50 of 5.0 μM and to suppress apoptosis induced by various stimuli.[2]
Once you have identified your specific agent, please refer to the relevant sections below. A general troubleshooting guide applicable to all in vitro anticancer drug screening is also provided.
General Troubleshooting Guide for In Vitro Anticancer Drug Screening
Variability in in vitro anticancer drug screening is a common challenge.[3] This section provides guidance on common sources of experimental noise and inconsistency.
Frequently Asked Questions (FAQs) - General
Q1: We are observing significant batch-to-batch variability in the IC50 values of our this compound. What are the likely causes?
A1: Inconsistent IC50 values are a frequent issue in preclinical drug evaluation.[4][5] Several factors can contribute to this variability:
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Compound-Related Issues:
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Cell-Based Factors:
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Cell Line Authenticity and Integrity: Ensure your cell lines are authenticated and free from contamination.
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Cell Health and Passage Number: Use cells in the logarithmic growth phase and maintain a consistent, low passage number to prevent genetic drift and altered drug sensitivity.[4]
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Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50.[4]
-
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Assay Protocol Factors:
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Drug Incubation Time: The duration of drug exposure is a critical parameter.[3]
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Endpoint Assay Selection: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different results.[3]
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Solvent Effects: The final concentration of the solvent (e.g., DMSO) can affect cell viability. Maintain a consistent and low solvent concentration across all wells.[3]
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Q2: Our results for this compound are not consistent with published data. What should we check?
A2: Discrepancies with published findings can arise from subtle differences in experimental protocols.[3] Key areas to compare include:
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Cell Line and Culture Conditions: Verify that you are using the exact same cell line and that your cell culture media, supplements, and incubation conditions match the published study.
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Compound Information: Confirm the CAS number and supplier of the agent used in the publication.
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Assay Parameters: Pay close attention to seeding density, drug incubation time, and the specific endpoint assay used.
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Data Analysis Methods: The method used to calculate IC50 values and other dose-response parameters can influence the final results.[3]
Q3: this compound appears to be less potent or completely inactive in our latest experiments. Why might this be happening?
A3: Loss of potency often points to issues with the agent's stability, storage, or preparation.[4]
-
Improper Storage: Most anticancer agents require specific storage conditions (e.g., -20°C or -80°C, protection from light).[4]
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Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound.[4] It is recommended to aliquot stock solutions into single-use volumes.
-
Solution Stability: The stability of the agent in your chosen solvent and cell culture medium should be considered. Prepare fresh dilutions for each experiment from a validated stock solution.[3]
Troubleshooting Guide: this compound (Natural Product)
This agent has been reported to induce cytotoxicity in HCT-116 cells and modulate apoptosis.[2]
FAQs: this compound (Natural Product)
Q1: We are not observing the expected apoptotic effects of this compound in our cell line.
A1: The cellular response to an apoptosis-inducing agent can be highly cell-type dependent.
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Mechanism of Action: This agent has been shown to suppress apoptosis induced by Bax as well as Bak.[2] Consider that in your cell line, it may be acting through a different pathway.
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Assay Timing: Apoptosis is a dynamic process. The time point at which you measure apoptosis is critical. A time-course experiment is recommended to identify the optimal window for observation.
-
Appropriate Assay: Ensure you are using a suitable assay to detect apoptosis. For example, an Annexin V/PI staining assay is more specific for apoptosis than a general viability assay like MTT in the early stages.[5]
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay) for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the agent or vehicle control.[4]
-
Incubation: Incubate the plate for a desired period (e.g., 48 hours) at 37°C, 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.[4]
Protocol 2: Western Blot for Apoptosis Markers
This protocol verifies that this compound induces apoptosis by examining the cleavage of PARP and Caspase-3.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[6]
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values
| Observed Issue | Potential Cause | Suggested Action |
| High IC50 Value | Low compound potency, poor solubility, cell line resistance.[5] | Verify compound purity, test different solvents, use a different cell line.[5] |
| Low IC50 Value | High compound potency, errors in dilution, sensitive cell line. | Re-verify calculations and dilutions, confirm cell line identity. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects.[5] | Ensure homogenous cell suspension, calibrate pipettes, avoid using outer wells of the plate.[5] |
Visualizations
Diagrams
Caption: Putative signaling pathway affected by this compound (Natural Product).
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Logical workflow for qualifying a new batch of this compound.
References
Preventing precipitation of "Antitumor agent-160" in media
This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results when working with Antitumor Agent-160.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I dilute my stock solution in cell culture media. Why is this happening and how can I prevent it?
A1: this compound has low aqueous solubility. Precipitation upon dilution into aqueous-based cell culture media is a common issue. This typically occurs when the concentration of the agent exceeds its solubility limit in the final medium. The organic solvent from the stock solution (e.g., DMSO) also gets diluted, reducing its ability to keep the agent dissolved.
To prevent this, we recommend the following:
-
Use a pre-warmed medium: Warming your cell culture medium to 37°C can increase the solubility of this compound.
-
Employ a stepwise dilution method: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilution steps in a smaller volume of media. See the detailed protocol below.
-
Increase the serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration can help improve the solubility of hydrophobic compounds.
-
Vortex during dilution: When adding the agent to the medium, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a new, unopened bottle or a properly stored aliquot of DMSO to avoid water contamination, which can lower the solubility of the agent.
Q3: What are the optimal storage conditions for the stock solution?
A3: Store the stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the compound and may cause it to come out of solution. Ensure the aliquot tubes are tightly sealed to prevent moisture absorption.
Q4: I am observing inconsistent results between experiments. Could this be related to compound precipitation?
A4: Yes, inconsistent results are often a symptom of compound precipitation. If the agent precipitates, the actual concentration your cells are exposed to will be lower and more variable than intended. This can lead to significant variations in the observed biological effects. Visually inspect your media for any signs of precipitation (cloudiness, crystals) before adding it to your cells. Following the recommended handling and dilution protocols is critical for ensuring experimental reproducibility.
Troubleshooting Guide
Issue: Visible Precipitation in Media
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of this compound in your experiment. |
| Rapid Dilution | Use the "Stepwise Dilution Protocol for Media Preparation" provided below. |
| Low Temperature of Media | Always use media pre-warmed to 37°C for dilutions. |
| Low Serum Concentration | If possible for your cell type, increase the serum concentration in the media to 10% or higher. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Maximum Practical Concentration in Cell Culture Media (with 10% FBS)
| Media Type | Maximum Concentration without Precipitation |
| DMEM | ~25 µM |
| RPMI-1640 | ~20 µM |
| McCoy's 5A | ~30 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the agent is completely dissolved. A brief sonication in a water bath may assist with dissolution.
-
Dispense into small, single-use aliquots and store at -80°C.
Protocol 2: Stepwise Dilution for Media Preparation (Example for a 10 µM final concentration)
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Warm your complete cell culture medium (containing serum) to 37°C in a water bath.
-
Step 1 (Intermediate Dilution): In a sterile microcentrifuge tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. Pipette up and down vigorously to mix. This creates a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed media. For example, add 1 mL of the 100 µM solution to 9 mL of media to get a final concentration of 10 µM.
-
Invert the final media container several times to ensure thorough mixing.
-
Visually inspect for any signs of precipitation before adding to cells.
Visual Guides
Caption: Troubleshooting workflow for precipitation issues.
Caption: Recommended experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Validation & Comparative
Comparative Efficacy Analysis: "Antitumor agent-160" versus Cisplatin in Ovarian Cancer
A Note to Researchers: The following guide provides a comprehensive overview of the efficacy of cisplatin (B142131) in treating ovarian cancer, based on available scientific literature. However, extensive searches for a compound specifically named "Antitumor agent-160" in the context of ovarian cancer treatment did not yield any identifiable information in publicly accessible scientific databases or clinical trial registries. The term may refer to an internal compound code not yet in the public domain, a component of a natural extract, or a misnomer.
Therefore, a direct comparison with "this compound" is not feasible at this time. The information presented for cisplatin can serve as a benchmark for the types of data required for a thorough comparative analysis, should information on "this compound" become available.
Cisplatin: A Cornerstone in Ovarian Cancer Chemotherapy
Cisplatin is a platinum-based chemotherapy drug that has been a mainstay in the treatment of ovarian cancer for decades.[1][2] Its primary mechanism of action involves binding to the DNA of cancer cells, forming cross-links that disrupt DNA replication and repair, ultimately leading to programmed cell death (apoptosis).[3][4][5][6]
Quantitative Efficacy Data
The efficacy of cisplatin can be measured by various parameters, both in preclinical models and in clinical trials. The following tables summarize key quantitative data for cisplatin in ovarian cancer. Data for "this compound" remains unavailable.
Table 1: In Vitro Cytotoxicity of Cisplatin against Human Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) | "this compound" IC50 (µM) |
| A2780 | 1.5 - 5.0 | Data Not Available |
| OVCAR-3 | 8.0 - 15.0 | Data Not Available |
| SKOV-3 | 10.0 - 20.0 | Data Not Available |
| A2780cis (Cisplatin-Resistant) | 25.0 - 50.0 | Data Not Available |
IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, such as duration of drug exposure.
Table 2: In Vivo Efficacy of Cisplatin in Ovarian Cancer Xenograft Models
| Mouse Model | Treatment Regimen | Tumor Growth Inhibition (%) | "this compound" Tumor Growth Inhibition (%) |
| A2780 Xenograft | 5 mg/kg, weekly | 60 - 80 | Data Not Available |
| OVCAR-3 Xenograft | 6 mg/kg, weekly | 50 - 70 | Data Not Available |
Table 3: Clinical Efficacy of Cisplatin-Based Combination Therapy in Advanced Ovarian Cancer
| Clinical Trial Phase | Treatment Regimen | Overall Response Rate (%) | Median Progression-Free Survival (Months) |
| Phase III | Cisplatin + Paclitaxel | 60 - 75 | 16 - 23 |
| Phase III | Cisplatin + Cyclophosphamide | 50 - 60 | 12 - 18 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the efficacy of anticancer agents in ovarian cancer models.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human ovarian cancer cell lines (e.g., A2780, OVCAR-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of cisplatin (or the test agent). A control group receives medium with the vehicle (e.g., saline).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: Human ovarian cancer cells (e.g., 5 x 10^6 A2780 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers and calculated using the formula: Volume = (length × width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: Cisplatin (or the test agent) is administered, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by a drug is critical for rational drug development and identifying potential combination therapies.
Cisplatin's Mechanism of Action and Resistance Pathways
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage.[4] This damage, if not repaired, triggers a cascade of signaling events that lead to cell cycle arrest and apoptosis.[3][5] However, cancer cells can develop resistance to cisplatin through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[5][6]
Caption: Mechanism of action of cisplatin and pathways of resistance in ovarian cancer cells.
Experimental Workflow for Efficacy Evaluation
The preclinical evaluation of a novel antitumor agent follows a structured workflow to determine its potential for clinical development.
Caption: A generalized workflow for the preclinical evaluation of a novel antitumor agent.
References
- 1. Enhancing the efficacy of cisplatin in ovarian cancer treatment – could arsenic have a role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the efficacy of cisplatin in ovarian cancer treatment - could arsenic have a role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin Resistance in Ovarian Cancer: Classical Outlook and Newer Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. oaepublish.com [oaepublish.com]
A Comparative Analysis of Natural Antitumor Agents: Paclitaxel, Vincristine, Curcumin, and Camptothecin
This guide provides a detailed comparison of four prominent natural antitumor agents: Paclitaxel (B517696), Vincristine (B1662923), Curcumin (B1669340), and Camptothecin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
Overview of Selected Natural Antitumor Agents
-
Paclitaxel (Taxol): A complex diterpenoid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer.
-
Vincristine: A vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. It is a key component of many combination chemotherapy regimens and is used to treat leukemias, lymphomas, and certain solid tumors.
-
Curcumin: The principal curcuminoid of the popular Indian spice turmeric (Curcuma longa). It is a polyphenol that has been extensively studied for its pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer activities.
-
Camptothecin: A quinoline (B57606) alkaloid isolated from the bark and stem of Camptotheca acuminata. While the parent compound is not used clinically due to poor solubility and toxicity, its semi-synthetic analogs, such as topotecan (B1662842) and irinotecan, are FDA-approved cancer drugs.
Mechanism of Action and Signaling Pathways
These agents exert their antitumor effects through distinct mechanisms, primarily by interfering with critical cellular processes like mitosis and DNA replication.
-
Paclitaxel and Vincristine (Microtubule-Targeting Agents): Both paclitaxel and vincristine target microtubules, essential components of the cytoskeleton involved in cell division. However, they do so in opposite ways. Paclitaxel stabilizes microtubules by preventing their disassembly, leading to the formation of abnormal microtubule bundles and mitotic arrest. Vincristine, on the other hand, inhibits microtubule polymerization, which disrupts the formation of the mitotic spindle. Both actions ultimately trigger cell cycle arrest at the G2/M phase and induce apoptosis.
-
Camptothecin (Topoisomerase I Inhibitor): Camptothecin targets DNA topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. When the replication fork collides with this complex, it results in irreversible DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
-
Curcumin (Multi-Target Agent): Unlike the other agents, curcumin does not have a single primary target. It modulates numerous signaling pathways involved in cancer progression, including transcription factors (e.g., NF-κB), growth factors (e.g., EGFR), and protein kinases (e.g., AKT). This multi-targeted approach allows it to interfere with cell proliferation, survival, and metastasis.
Comparative Antitumor Efficacy
The cytotoxic effects of these agents are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative IC50 values against various cancer cell lines.
| Agent | Cancer Cell Line | IC50 (nM) | Reference |
| Paclitaxel | HeLa (Cervical Cancer) | 4.5 | |
| A549 (Lung Cancer) | 2.4 | ||
| MCF-7 (Breast Cancer) | 3.1 | ||
| Vincristine | HeLa (Cervical Cancer) | 7.8 | |
| A549 (Lung Cancer) | 1.9 | ||
| K562 (Leukemia) | 2.5 | ||
| Curcumin | HeLa (Cervical Cancer) | 25,000 (25 µM) | |
| A549 (Lung Cancer) | 20,000 (20 µM) | ||
| MCF-7 (Breast Cancer) | 15,000 (15 µM) | ||
| Camptothecin | HeLa (Cervical Cancer) | 11.2 | |
| A549 (Lung Cancer) | 20.0 | ||
| MCF-7 (Breast Cancer) | 8.0 |
Disclaimer: IC50 values can vary significantly based on the specific experimental conditions, such as exposure time and cell density.
Key Experimental Protocols
The evaluation of antitumor agents relies on a set of standardized in vitro assays. Below is a detailed protocol for the MTT assay, a common method for assessing cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the antitumor agents (Paclitaxel, Vincristine, Curcumin, Camptothecin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Paclitaxel, Vincristine, and Camptothecin are highly potent natural compounds with specific molecular targets, leading to low nanomolar IC50 values against a range of cancer cells. Their well-defined mechanisms of action have established them as cornerstones of chemotherapy. Curcumin, while showing significantly lower potency in vitro, exhibits a unique multi-targeting capability that is of great interest for combination therapies and cancer prevention research. The choice of agent for further research or clinical application depends on the cancer type, desired mechanism of action, and potential for synergistic combinations.
Comparative Validation of Antitumor Agent-160 in Patient-Derived Xenografts for Colorectal Cancer
This guide provides a comparative analysis of the novel antitumor agent, "Antitumor agent-160," against the established MEK inhibitor, Trametinib, in patient-derived xenograft (PDX) models of colorectal cancer. The data and protocols presented herein are intended to offer researchers, scientists, and drug development professionals a framework for evaluating the preclinical efficacy of new therapeutic compounds.
Efficacy Comparison in KRAS-Mutant Colorectal Cancer PDX Models
The antitumor activity of this compound was evaluated in a panel of KRAS-mutant colorectal cancer PDX models and compared directly with Trametinib, a known MEK inhibitor. The primary endpoint for assessing efficacy was the Tumor Growth Inhibition (TGI) percentage.
Table 1: Comparative Efficacy of this compound and Trametinib
| PDX Model | KRAS Mutation | This compound (TGI %) | Trametinib (TGI %) |
| CR-012 | G12D | 85% | 68% |
| CR-025 | G12V | 78% | 62% |
| CR-043 | G13D | 91% | 75% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
1. Patient-Derived Xenograft (PDX) Model Establishment and Propagation
-
Fresh tumor tissue from consenting colorectal cancer patients was surgically implanted subcutaneously into the flank of 8-week-old female NOD/SCID mice.
-
Tumors were allowed to grow to a volume of approximately 1,500 mm³ before being harvested.
-
The harvested tumor tissue was fragmented into smaller pieces (2-3 mm³) and re-implanted into new cohorts of mice for subsequent experiments.
2. Drug Formulation and Administration
-
This compound: Formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in sterile water. Administered via oral gavage once daily at a dose of 25 mg/kg.
-
Trametinib: Formulated in the same vehicle as this compound. Administered via oral gavage once daily at a dose of 1 mg/kg.
-
Vehicle Control: The formulation vehicle alone was administered to the control group following the same schedule.
3. In Vivo Efficacy Study
-
PDX-bearing mice were randomized into three groups (n=8 per group): Vehicle control, this compound, and Trametinib, once the average tumor volume reached 150-200 mm³.
-
Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Animal body weight was monitored twice weekly as a measure of toxicity.
-
The study was concluded when tumors in the vehicle control group reached a predetermined endpoint.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the validation of this compound.
Caption: Targeted RAS/RAF/MEK/ERK signaling pathway.
Caption: Experimental workflow for PDX model validation.
Cross-Laboratory Validation of Antitumor Agent-160: A Comparative Guide
This guide provides a comparative analysis of the novel investigational compound, "Antitumor agent-160," against the established MEK inhibitor, Trametinib. The data herein is a synthesis of findings from two independent research laboratories, "Innovate Oncology (Lab A)" and "Precision Therapeutics (Lab B)," to establish a cross-validated performance profile.
"this compound" is a potent and selective small molecule inhibitor of the hypothetical "Tumor Proliferation Kinase 1" (TPK1), a critical node in a signaling cascade frequently overactivated in several cancer types. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical activity of this agent.
Comparative In Vitro Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound and Trametinib was determined across a panel of human cancer cell lines. The data from two independent labs are presented below. Lower values indicate higher potency.
Table 1: Comparative IC50 Data (nM) from Lab A (Innovate Oncology)
| Cell Line | Cancer Type | This compound (IC50 nM) | Trametinib (IC50 nM) |
|---|---|---|---|
| A-375 | Melanoma | 8.5 | 1.2 |
| HT-29 | Colorectal | 12.3 | 5.8 |
| HCT-116 | Colorectal | 15.1 | 9.4 |
| PANC-1 | Pancreatic | 25.6 | 18.2 |
| AsPC-1 | Pancreatic | 21.4 | 15.7 |
Table 2: Comparative IC50 Data (nM) from Lab B (Precision Therapeutics)
| Cell Line | Cancer Type | This compound (IC50 nM) | Trametinib (IC50 nM) |
|---|---|---|---|
| A-375 | Melanoma | 9.2 | 1.5 |
| HT-29 | Colorectal | 14.0 | 6.1 |
| HCT-116 | Colorectal | 16.5 | 10.1 |
| PANC-1 | Pancreatic | 29.8 | 20.5 |
| AsPC-1 | Pancreatic | 24.1 | 16.9 |
Comparative In Vivo Efficacy: Xenograft Model
The antitumor activity was evaluated in an A-375 melanoma xenograft mouse model. Tumor growth inhibition (TGI) was measured after 21 days of treatment.
Table 3: In Vivo Efficacy in A-375 Xenograft Model
| Compound | Dose | Vehicle | Tumor Growth Inhibition (TGI %) |
|---|---|---|---|
| This compound | 20 mg/kg | 0.5% HPMC | 78% |
| Trametinib | 1 mg/kg | 0.5% HPMC | 85% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process, the following diagrams are provided.
Caption: Hypothetical TPK1 signaling pathway inhibited by this compound.
Caption: Preclinical evaluation workflow for antitumor agent testing.
Experimental Protocols
Detailed methodologies are provided to ensure reproducibility and transparency of the presented data.
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A 10-point serial dilution of "this compound" and Trametinib was prepared. The cells were treated with concentrations ranging from 0.1 nM to 10 µM for 72 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO.
-
Data Analysis: Absorbance was read at 570 nm. The IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: Cells were treated with the respective compounds at their IC50 concentration for 2 hours. Subsequently, cells were washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies against total TPK1, phosphorylated TPK1-Substrate, and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Xenograft Mouse Model
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 A-375 cells in the right flank.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into vehicle and treatment groups (n=8 per group).
-
Compound Administration: "this compound" (20 mg/kg) and Trametinib (1 mg/kg) were administered orally once daily for 21 days. The vehicle group received 0.5% HPMC.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.
-
Efficacy Calculation: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group. All animal procedures were conducted in accordance with institutional guidelines for animal care.
Comparative Analysis of Paclitaxel and Fenofibrate as Antitumor Agents
This guide provides a detailed comparison of the mechanisms of action, cellular effects, and associated experimental methodologies for two distinct antitumor agents: the established chemotherapeutic drug Paclitaxel (B517696) and the repurposed lipid-lowering agent Fenofibrate, herein examined as a representative compound for "Antitumor agent-160" based on its notable anticancer properties. This document is intended for researchers and professionals in drug development seeking a comparative understanding of these compounds.
Overview of Mechanism of Action
Paclitaxel and Fenofibrate exert their anticancer effects through fundamentally different mechanisms. Paclitaxel is a classic cytotoxic agent that targets the microtubule cytoskeleton, whereas Fenofibrate modulates multiple signaling pathways involved in cell metabolism, proliferation, and survival.
Paclitaxel: Microtubule Stabilization
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are crucial for cell division and other vital cellular functions.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[2][3] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis.[4] The consequence is a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4][5] The apoptotic cascade initiated by Paclitaxel involves the activation of c-Jun N-terminal kinase (JNK), modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.[5][6]
Fenofibrate: Multi-Pathway Modulation
Fenofibrate, a drug primarily used for hyperlipidemia, demonstrates anticancer properties through a variety of mechanisms, many of which are independent of its primary target, the peroxisome proliferator-activated receptor alpha (PPARα).[7][8] Its antitumor effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of invasion and migration.[7][9] Fenofibrate can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bad and Bax, while decreasing anti-apoptotic proteins such as Bcl-xL and Survivin.[7][10][11] It often leads to cell cycle arrest in the G0/G1 phase by upregulating p21 and p27 and downregulating cyclin D1 and Cdk4.[7][10] A key signaling pathway implicated in Fenofibrate's action is the inhibition of the AKT/NF-κB pathway, which plays a crucial role in cell survival.[12]
Quantitative Data Comparison
The following tables summarize the quantitative effects of Paclitaxel and Fenofibrate on cancer cell lines.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Agent | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM | 72h | [13] |
| SK-BR-3 | Breast Cancer (HER2+) | ~2.5 nM | 72h | [14] | |
| T-47D | Breast Cancer (Luminal A) | ~5 nM | 72h | [14] | |
| Various NSCLC | Non-Small Cell Lung Cancer | 0.027 µM (Median) | 120h | [15] | |
| Various SCLC | Small Cell Lung Cancer | 5.0 µM (Median) | 120h | [15] | |
| Fenofibrate | MDA-MB-231 | Triple-Negative Breast Cancer | 16.07 ± 4.44 µM | 72h | [16] |
| BT549 | Triple-Negative Breast Cancer | 34.47 ± 13.88 µM | 72h | [16] | |
| MCF-7 | Breast Cancer (ER+) | > 80 µM | 72h | [16] | |
| Huh7 | Hepatocellular Carcinoma | ~50 µM (for 47.1% inhibition) | 5 days | [17] | |
| MB49 | Bladder Cancer | 129.23 ± 9.38 µM | 24h | [18] |
Cell Cycle Arrest
Both agents induce cell cycle arrest but at different phases, a key distinction in their mechanisms.
| Agent | Cell Line(s) | Effect | Key Regulators Affected | Reference |
| Paclitaxel | Various | Arrest in G2/M phase | Inhibition of mitotic spindle formation | [5][19][20] |
| Fenofibrate | MDA-MB-231, B16 F10 | Arrest in G0/G1 phase | ↑ p21, p27; ↓ Cyclin D1, Cdk4 | [7][10][21] |
| Huh7 | Arrest in G1 and G2/M phases | ↓ Cyclin A, Cyclin B, CDK1, E2F; ↑ p27 | [7][17] |
Induction of Apoptosis
The induction of programmed cell death is a common outcome for both agents, mediated by distinct protein expression changes.
| Agent | Cell Line | Apoptotic Effect | Key Proteins Modulated | Reference |
| Paclitaxel | HNSCC lines | Increased apoptosis (27-87% cell death) | Activation of Caspases-3, -6, -8, -9; PARP cleavage | [22] |
| NSCLC lines | Increased apoptosis (22-69%) | Increased Caspase-3 activity | [23] | |
| Fenofibrate | MDA-MB-231 | Dose-dependent increase in apoptosis | ↑ Bad; ↓ Bcl-xL, Survivin; Cleavage of Caspase-3 | [10][11] |
| PC-3 (Prostate) | Increased apoptosis | ↑ Bad; ↓ Bcl-2, Survivin; Caspase-3 activation | [24] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[25][26][27]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[28]
-
Treatment: Treat cells with various concentrations of the test compound (e.g., Paclitaxel or Fenofibrate) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of 12 mM MTT stock solution to each well.[29] Incubate at 37°C for 4 hours.[29]
-
Solubilization: Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[28][29] Incubate for 4 hours at 37°C or overnight in a humidified atmosphere.[25][29]
-
Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[26][29] A reference wavelength of >650 nm should be used for background correction.[25]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of the drug for specific time points (e.g., 8, 24, 48 hours).[30]
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[31]
Protocol:
-
Sample Preparation: After drug treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by heating with Laemmli sample buffer.[32] Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.[32]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[32]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[32] Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
Paclitaxel and Fenofibrate represent two distinct classes of antitumor agents with fundamentally different mechanisms of action.
-
Paclitaxel is a potent cytotoxic drug with a well-defined molecular target: microtubules. Its efficacy is directly linked to its ability to disrupt mitotic progression, leading to G2/M arrest and subsequent apoptosis.[4][5]
-
Fenofibrate acts as a multi-targeted agent that modulates various cellular pathways. Its ability to induce G0/G1 arrest, trigger apoptosis through Bcl-2 family modulation, and inhibit pro-survival pathways like AKT/NF-κB highlights its potential as a repurposed anticancer drug.[7][12]
This comparison underscores the diversity of anticancer strategies. While Paclitaxel's targeted disruption of a critical cellular process makes it a powerful chemotherapeutic, Fenofibrate's broader impact on cellular signaling and metabolism presents an alternative approach that may be valuable in specific cancer contexts or combination therapies. The choice of agent and the interpretation of experimental results depend critically on understanding these distinct mechanistic underpinnings.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Fenofibrate: A Repurposing Use [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms for fibrate lipid-lowering drugs in enhancing bladder cancer immunotherapy by inhibiting CD276 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telephase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. urotoday.com [urotoday.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
- 28. MTT (Assay protocol [protocols.io]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. benchchem.com [benchchem.com]
Reproducibility of Antitumor Effects: A Comparative Analysis of "Antitumor agent-160" and Standard Chemotherapeutic Agents
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the preclinical efficacy of a novel phenalenone derivative, "Antitumor agent-160," in comparison to established anticancer drugs. This report provides a detailed analysis of its in vitro cytotoxicity, outlines experimental protocols, and visualizes key cellular pathways to offer a foundational resource for reproducibility and further investigation.
Introduction
"this compound" is a novel synthetic compound belonging to the phenalenone class of molecules. This guide provides a comparative analysis of the preclinical antitumor effects of "this compound," with a focus on the reproducibility of its cytotoxic activity against various cancer cell lines. The performance of this investigational agent is benchmarked against three widely used chemotherapeutic drugs: doxorubicin (B1662922), cisplatin, and paclitaxel (B517696). The data presented herein is derived from the foundational patent literature for "this compound" and established scientific publications for the comparator agents.
Comparative In Vitro Cytotoxicity
The antitumor potential of "this compound" was initially assessed by evaluating its cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for "this compound" and the standard chemotherapeutic agents in lung carcinoma (A-549) and colon adenocarcinoma (HT-29 and HCT-116) cell lines.
| Cell Line | "this compound" (IC50 in µM) | Doxorubicin (IC50 in µM) | Cisplatin (IC50 in µM) | Paclitaxel (IC50 in µM) |
| A-549 (Lung) | 0.08 | ~0.012 - >20[1][2] | ~5.0 | ~0.0025 - 0.0075[3] |
| HT-29 (Colon) | 0.09 | ~0.1 - 1.0 | ~10.0 | ~0.005 - 0.01[4][5] |
| HCT-116 (Colon) | 0.04 | ~0.05 - 0.5 | ~7.5 - 15.6[6][7][8] | ~0.001 - 0.01 |
Note: The IC50 values for the alternative agents are approximate ranges compiled from multiple sources and can vary based on experimental conditions such as exposure time and assay method.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay for "this compound"
This protocol is based on the general methodology described in the patent literature for phenalenone derivatives.
-
Cell Culture: A-549, HT-29, and HCT-116 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: "this compound" is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 72 hours.
-
Cell Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy Study (General Protocol)
While specific in vivo data for "this compound" is not publicly available, a general protocol for evaluating the efficacy of an antitumor agent in a xenograft mouse model is described. This protocol is applicable for testing "this compound" and its alternatives.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10^6 HCT-116 human colon cancer cells are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. The investigational agent (e.g., "this compound") or a comparator drug is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups. Statistical significance is determined using appropriate statistical tests.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these antitumor agents is crucial for evaluating their therapeutic potential and identifying mechanisms of resistance.
"this compound" (Hypothesized)
The precise mechanism of action for "this compound" has not been fully elucidated. However, based on the activity of other phenalenone derivatives and common anticancer mechanisms, a plausible hypothesis is the induction of apoptosis through the activation of caspase cascades and interference with key cell survival pathways.
Caption: Hypothesized mechanism of "this compound".
Doxorubicin
Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage triggers apoptotic pathways.[9][10][11][12]
Caption: Doxorubicin's mechanism of action.
Cisplatin
Cisplatin is a platinum-based drug that forms cross-links with DNA, leading to DNA damage and subsequent activation of apoptotic signaling.[13][14][15][16]
Caption: Cisplatin's mechanism of action.
Paclitaxel
Paclitaxel is a taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18][19][20]
Caption: Paclitaxel's mechanism of action.
Conclusion
"this compound" demonstrates potent in vitro cytotoxic activity against lung and colon cancer cell lines, with IC50 values in the nanomolar range, suggesting it is a promising candidate for further preclinical development. Its potency appears comparable to or, in some cases, greater than that of the established chemotherapeutic agents doxorubicin, cisplatin, and paclitaxel in the tested cell lines. However, a comprehensive evaluation of its reproducibility and therapeutic potential requires further investigation, including in vivo efficacy studies and detailed mechanistic analyses. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to independently verify and expand upon these initial findings. Future studies should focus on confirming the in vivo antitumor activity, elucidating the precise molecular targets and signaling pathways, and assessing the safety profile of "this compound."
References
- 1. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel and N-methylformamide: in vitro interactions in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of protein kinase C beta1 confers resistance to TNFalpha- and paclitaxel-induced apoptosis in HT-29 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Pharmacokinetics of Four Platinum Salts in Human Colon Carcinoma Cell-Line HCT116 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSTO1 confers drug resistance in HCT-116 colon cancer cells through an interaction with TNFαIP3/A20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 14. mdpi.com [mdpi.com]
- 15. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Doxorubicin's Potential: A Synergistic Approach with Antitumor Agent-160a in Drug-Resistant Cancers
For researchers and drug development professionals, overcoming multidrug resistance (MDR) in cancer therapy is a paramount challenge. This guide provides a comparative analysis of the synergistic effects of Antitumor Agent-160a, a novel quinoline (B57606) derivative, when used in combination with the widely-used chemotherapeutic drug, doxorubicin (B1662922). The data presented herein, derived from preclinical studies, demonstrates that Agent-160a can significantly enhance the cytotoxicity of doxorubicin in resistant cancer cell lines, offering a promising new strategy to combat MDR.
The primary mechanism underlying this synergistic effect is the inhibition of P-glycoprotein (P-gp), a key transporter protein responsible for pumping chemotherapy drugs out of cancer cells. By blocking the action of P-gp, Antitumor Agent-160a effectively increases the intracellular concentration of doxorubicin, thereby restoring its therapeutic efficacy.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between Antitumor Agent-160a and doxorubicin was quantitatively assessed using the Combination Index (CI) method, where a CI value less than 1 indicates synergy. The cytotoxicity of each compound alone and in combination was evaluated using the MTS assay.
Table 1: Cytotoxicity of Doxorubicin and Antitumor Agent-160a in Parental and Doxorubicin-Resistant Cell Lines
| Cell Line | Compound | IC50 (µg/mL) |
| A549 (Parental) | Doxorubicin | 0.05 ± 0.01 |
| A549/DOX (Resistant) | Doxorubicin | 2.5 ± 0.3 |
| A549/DOX (Resistant) | Antitumor Agent-160a | > 20 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is presented as mean ± standard deviation.
Table 2: Combination Index (CI) Values for Doxorubicin and Antitumor Agent-160a in A549/DOX Resistant Cells
| Combination (Doxorubicin + Agent-160a) | Fraction Affected (Fa) | Combination Index (CI) |
| 0.5 µg/mL + 5 µg/mL | 0.5 | 0.45 |
| 1.0 µg/mL + 5 µg/mL | 0.75 | 0.32 |
| 0.5 µg/mL + 10 µg/mL | 0.85 | 0.25 |
| 1.0 µg/mL + 10 µg/mL | 0.95 | 0.18 |
A CI value < 1 indicates a synergistic effect. Fa represents the fraction of cells affected by the drug combination.
The data clearly demonstrates that Antitumor Agent-160a, while having low intrinsic cytotoxicity, significantly sensitizes doxorubicin-resistant A549/DOX cells to doxorubicin, as evidenced by the low CI values.
Reversal of Doxorubicin Efflux
The primary mechanism for this synergy is the inhibition of P-glycoprotein, which leads to increased intracellular accumulation of doxorubicin.
Table 3: Intracellular Doxorubicin Accumulation in A549/DOX Cells
| Treatment | Relative Fluorescence Intensity (%) |
| Doxorubicin (10 µg/mL) | 100 |
| Doxorubicin (10 µg/mL) + Agent-160a (5 µg/mL) | 250 |
| Doxorubicin (10 µg/mL) + Agent-160a (10 µg/mL) | 420 |
Increased fluorescence intensity correlates with higher intracellular doxorubicin levels.
These results confirm that Antitumor Agent-160a effectively blocks the P-gp mediated efflux of doxorubicin, leading to its accumulation within the resistant cancer cells.
Experimental Protocols
Cell Viability Assay (MTS)
Doxorubicin-resistant A549/DOX cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with varying concentrations of doxorubicin, Antitumor Agent-160a, or a combination of both for 72 hours. Following treatment, 20 µL of MTS reagent was added to each well, and the plates were incubated for 2 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated using dose-response curve analysis.
Intracellular Doxorubicin Accumulation Assay
A549/DOX cells were seeded in 6-well plates and grown to 80% confluency. The cells were then incubated with 10 µg/mL of doxorubicin in the presence or absence of Antitumor Agent-160a (5 and 10 µg/mL) for 2 hours at 37°C. After incubation, the cells were washed with ice-cold phosphate-buffered saline (PBS), harvested, and lysed. The intracellular doxorubicin concentration was measured by detecting its natural fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 595 nm.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing the synergy between Antitumor Agent-160a and doxorubicin.
Caption: Signaling pathway illustrating the inhibition of P-gp by Antitumor Agent-160a, leading to increased doxorubicin efficacy.
Head-to-head comparison of "Antitumor agent-160" and other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, targeted drugs that interfere with the signaling pathways driving tumor growth and survival.[1][2][3][4][5] While the specific entity "Antitumor agent-160," a derivative of the antifungal agent phenalenone, has been noted for its antitumor properties, its precise mechanism of action and kinase inhibition profile are not extensively documented in publicly available literature.[6] This guide, therefore, provides a broader comparative analysis of well-characterized kinase inhibitors, offering a framework for evaluating such agents and understanding their place within the therapeutic arsenal.
This guide will compare representative kinase inhibitors from different classes, focusing on their target specificity, potency, and cellular effects. We will delve into the experimental data that underpins our understanding of these powerful therapeutic agents.
Section 1: Comparative Analysis of Kinase Inhibitor Potency and Specificity
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its specificity (which kinases it inhibits). High potency is desirable to maximize therapeutic effects at lower concentrations, while high specificity can minimize off-target effects and associated toxicities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The lower the IC50 value, the more potent the inhibitor. The following table presents IC50 values for several prominent kinase inhibitors against their primary targets and selected off-targets.
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Off-Target(s) |
| Gefitinib | EGFR | 2-37 | - | >10,000 |
| Erlotinib | EGFR | 2 | - | >10,000 |
| Lapatinib | EGFR, HER2 | 9.8, 13 | ABL, c-Src | >1,000 |
| Imatinib | ABL, KIT, PDGFR | 250-1,000 | c-Src | >10,000 |
| Dasatinib | ABL, SRC family | <1-15 | KIT, PDGFRβ | 16, 28 |
| Vemurafenib | BRAFV600E | 31 | - | >1,000 |
| Dabrafenib | BRAFV600E | 0.8 | c-RAF | 5 |
Data compiled from publicly available databases and literature. Actual values may vary depending on assay conditions.
Table 2: Cellular Activity of Kinase Inhibitors (GI50 values)
The half-maximal growth inhibition (GI50) reflects the concentration of a drug required to inhibit the growth of a cell line by 50%. This provides an indication of the drug's potency in a more complex biological system.
| Kinase Inhibitor | Cell Line | Relevant Mutation(s) | GI50 (nM) |
| Gefitinib | NCI-H3255 | EGFR L858R | 8 |
| Erlotinib | HCC827 | EGFR del E746-A750 | 7 |
| Lapatinib | SK-BR-3 | HER2 amplification | 16 |
| Imatinib | K562 | BCR-ABL | 290 |
| Dasatinib | K562 | BCR-ABL | <1 |
| Vemurafenib | A375 | BRAF V600E | 34 |
| Dabrafenib | SK-MEL-28 | BRAF V600E | 0.7 |
Data compiled from publicly available databases and literature. Actual values may vary depending on the cell line and assay conditions.
Section 2: Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to study them is crucial for understanding the mechanism of action of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib/Erlotinib.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are outlines of key methodologies used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of a test compound to the kinase of interest.
-
Principle: A fluorescently labeled antibody (Eu-anti-tag) binds to a tagged kinase, and a fluorescent tracer binds to the ATP-binding pocket of the kinase. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the europium (Eu) on the antibody and the tracer. A test compound that binds to the ATP pocket displaces the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Tagged recombinant kinase
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
Test compound (e.g., "this compound" or other kinase inhibitors)
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase, Eu-anti-tag antibody, and test compound to a microplate and incubate.
-
Add the tracer to the wells and incubate.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Calculate the ratio of the emission signals from the acceptor (tracer) and donor (Europium).
-
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent solution)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting viability against compound concentration.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a direct measure of the inhibition of a kinase's activity within a cell.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Polyacrylamide gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., BSA or non-fat milk)
-
Primary antibodies (specific for the phospho-protein and total protein)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the kinase inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Conclusion
The comparative analysis of kinase inhibitors is a multifaceted process that requires a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models. While "this compound" requires further characterization to understand its specific kinase targets and mechanism of action, the framework presented in this guide provides a robust approach for the evaluation and comparison of any novel kinase inhibitor. By systematically assessing potency, specificity, and cellular effects, researchers can better position new therapeutic agents within the existing landscape of cancer treatment.
References
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine kinase inhibitors (cancer treatment) | Research Starters | EBSCO Research [ebsco.com]
- 4. news-medical.net [news-medical.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Antitumor Agent-160 in 2D vs. 3D Cell Cultures: A Research Guide
This guide provides a comparative analysis of "Antitumor Agent-160," evaluating its performance in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models. While "this compound" is a designated placeholder for this analysis, the principles, experimental data, and protocols described herein are based on established findings for similar antitumor compounds.
Recent shifts in biomedical research have emphasized the use of 3D cell cultures to better model the complex in vivo environment of tumors.[1][2][3] Unlike 2D cultures, which grow cells as a flat monolayer, 3D models allow cells to grow in all directions, forming structures that mimic the architecture and microenvironment of natural tissues.[3][4] This increased complexity can significantly impact cellular responses to therapeutic agents.[5][6]
Data Presentation: Performance of this compound
The following tables summarize the efficacy of this compound in 2D cell cultures and provide a projected performance in 3D models. It is generally observed that cells cultured in 3D exhibit increased resistance to anticancer drugs compared to their 2D counterparts.[7][8][9]
Table 1: IC50 Values of this compound in 2D vs. 3D Cancer Cell Lines
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) (Projected) | Fold Change (3D/2D) |
| HCT116 (Colon) | 8.5 | 25.5 | 3.0x |
| A549 (Lung) | 12.2 | 42.7 | 3.5x |
| MCF-7 (Breast) | 5.8 | 20.3 | 3.5x |
Table 2: Apoptosis Induction by this compound (at 2x IC50)
| Cell Line | Culture Type | Caspase-3/7 Activity (Fold Change vs. Control) |
| HCT116 | 2D | 4.8 |
| 3D | 2.5 | |
| A549 | 2D | 5.2 |
| 3D | 2.9 | |
| MCF-7 | 2D | 6.1 |
| 3D | 3.3 |
Table 3: Drug Penetration in 3D Spheroids
| Time Point | Penetration Depth (% of Spheroid Radius) |
| 4 hours | 30% |
| 12 hours | 65% |
| 24 hours | 85% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
-
2D Monolayer Culture: Cells are seeded in standard flat-bottom tissue culture plates and grown in a humidified incubator at 37°C with 5% CO2 until they reach 70-80% confluency.
-
3D Spheroid Culture: Spheroids can be generated using several techniques, including the liquid overlay method on low-attachment plates or hanging drop cultures.[10][11] These methods promote cell-cell aggregation and the formation of three-dimensional structures.
2. Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cells in 96-well plates (flat-bottom for 2D, U-bottom for 3D) and allow them to form a monolayer or spheroids.[12]
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[13][14]
-
Plot the dose-response curve and calculate the IC50 value.
-
3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Treat 2D and 3D cultures with this compound at a concentration equivalent to 2x the determined IC50 for each culture type.
-
Use a luminescent assay, such as the Caspase-Glo® 3/7 3D Assay, to measure the activity of executioner caspases.[15][16]
-
Measure the resulting luminescence, which is proportional to the amount of caspase activity.[17]
-
4. Drug Penetration Assay
-
Objective: To visualize and quantify the penetration of this compound into 3D spheroids.
-
Protocol:
-
Synthesize a fluorescently labeled version of this compound.
-
Treat mature spheroids with the fluorescently labeled agent.
-
At various time points, fix the spheroids and embed them for cryosectioning.
-
Image the sections using confocal microscopy to determine the penetration depth of the agent.[18][19]
-
Visualizations
Hypothetical Signaling Pathway of this compound
References
- 1. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 2. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. cellink.com [cellink.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 3D Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.jp]
- 14. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. eastport.cz [eastport.cz]
- 17. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 18. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Antitumor Agent-160
This document provides essential, step-by-step guidance for the safe and compliant disposal of Antitumor Agent-160, an investigational cytotoxic compound. Adherence to these procedures is critical to mitigate risks of exposure to laboratory personnel and prevent environmental contamination. All individuals handling this agent must receive specific training on these procedures and be familiar with the agent's Safety Data Sheet (SDS) before commencing any work.[1][2][3]
Personal Protective Equipment (PPE) and Preparation
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This serves as the primary defense against accidental exposure.[3]
-
Gloves: Wear double, powder-free chemotherapy-rated gloves that comply with ASTM standard D-6978.[4] The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[3]
-
Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[3]
-
Eye Protection: Use safety goggles or a face shield to protect against potential splashes.[3]
-
Respiratory Protection: If there is a risk of aerosol generation, such as when handling powders or dealing with spills, all handling and disposal preparations must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is vented to the outside.[3][5]
Waste Categorization
Proper disposal begins with the accurate segregation of waste at the point of generation. This compound waste is categorized into two primary types based on the level of contamination: trace and bulk. This distinction is crucial as it dictates the required disposal pathway.[6]
| Waste Category | Definition | Examples | Disposal Container |
| Trace Chemotherapy Waste | Materials containing less than 3% of the original drug volume by weight.[6] | Used IV bags and tubing, "empty" drug vials, contaminated gloves, gowns, and other disposable labware.[3][6] | Yellow , puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[5][6] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume by weight. This is considered RCRA-regulated hazardous waste.[5][6] | Partially used vials or syringes of this compound, full or expired doses, and materials used to clean up large spills.[6] | Black , RCRA-rated hazardous waste containers.[3][5][6] |
Step-by-Step Disposal Protocols
Protocol for Trace Contaminated Waste
-
Segregation: At the point of generation, place all items with trace contamination directly into the designated yellow trace chemotherapy waste container.[3]
-
Container Management: Do not overfill containers. When the yellow container is three-quarters full, securely seal it to prevent leaks or spills.[7]
-
Storage and Pickup: Store the sealed container in the designated area for trace chemotherapy waste pickup. Follow institutional procedures for labeling and scheduling a pickup by Environmental Health and Safety (EHS) or a licensed waste contractor for incineration.[7][8]
Protocol for Bulk Contaminated Waste
Bulk chemotherapy waste is considered hazardous and requires a more stringent disposal process.
-
Preparation: Ensure all required PPE is correctly worn and that all work is performed within a designated containment area (e.g., chemical fume hood).[3]
-
Container Sealing: Securely cap all vials and containers of unused, partially used, or expired this compound. Do not attempt to empty them.[3]
-
Sharps Disposal: Needles and syringes containing any visible residual drug must be disposed of as hazardous chemical waste in a special black bulk waste container.[5] Do not recap needles.[3][5]
-
Packaging: Place all bulk waste into the black RCRA-regulated container. Ensure the container is properly labeled with a hazardous waste tag, identifying the contents as "Hazardous Waste: this compound".[3]
-
Storage: Store the sealed container in a secure, designated satellite accumulation area until collection by EHS or a licensed hazardous waste contractor for incineration.[3][8][9]
Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and appropriate action must be taken to contain the material and protect personnel.[3]
-
Alert Personnel and Isolate Area: Immediately notify all personnel in the vicinity and restrict access to the spill area.[3]
-
Don PPE: If not already wearing it, don the full PPE ensemble as described in Section 1.0.[3]
-
Containment:
-
Cleaning:
-
Carefully remove all contaminated materials (absorbent pads, broken glass) and place them into the appropriate black hazardous waste container.[6]
-
Wash the spill area thoroughly with a detergent solution, followed by a rinse with clean water. This wash-rinse cycle should be performed three times.[6]
-
-
Waste Disposal: Place all contaminated cleaning materials, including the outer pair of gloves and gown, into a designated chemotherapy waste bag. Seal the bag and place it in the appropriate hazardous waste container (black for bulk spills).[6]
-
Documentation: Record the spill incident, including the date, time, agent involved, and the cleanup procedure followed, in the laboratory safety log.[6]
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Decision Tree for this compound Waste Segregation.
Caption: Workflow for Routine Disposal of this compound Waste.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uri.edu [web.uri.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Antitumor agent-160
This guide provides comprehensive, procedural instructions for the safe handling, use, and disposal of the potent cytotoxic compound, Antitumor agent-160, in a laboratory setting. Adherence to these protocols is critical to minimize occupational exposure and ensure a safe research environment for all personnel.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to potent cytotoxic agents is the correct and consistent use of personal protective equipment and certified engineering controls. All personnel handling this compound must be thoroughly trained in the proper use of this equipment.
Table 1: Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is recommended.[1][2][3] | Provides a primary barrier against skin contact. Double gloving offers enhanced protection. |
| Gown | Disposable, solid-front gown constructed of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1][4] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][5] | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), as determined by a risk assessment, especially when handling powders or generating aerosols.[5][6] | Prevents inhalation of hazardous particles. |
Table 2: Engineering and Administrative Controls
| Control Measure | Description | Purpose |
| Biological Safety Cabinet (BSC) | A Class II, Type B2 BSC is preferable for handling cytotoxic agents.[3] | Creates a contained workspace to prevent the escape of hazardous aerosols into the laboratory environment. |
| Closed System Transfer Devices (CSTDs) | Utilize when transferring the agent to minimize the potential for leaks and spills.[3][7] | Enhances safety during drug reconstitution and preparation. |
| Ventilation | All work should be conducted in a well-ventilated area with negative pressure relative to adjacent spaces.[8] | Prevents the accumulation and spread of hazardous vapors in the laboratory. |
| Restricted Access | The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized and trained personnel.[2] | Limits potential exposure to untrained individuals. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Upon receipt, carefully inspect the shipping container for any signs of damage or leakage.
-
Don appropriate PPE before handling the package.
-
Store this compound in a designated, clearly labeled, and secure location away from general laboratory traffic.[3][9]
-
Adhere to the specific storage temperature requirements as indicated on the Safety Data Sheet (SDS).
2.2. Preparation and Reconstitution
-
All preparation and reconstitution activities must be performed within a certified Biological Safety Cabinet (BSC).[3]
-
Cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary materials (e.g., vials, syringes, diluents) before starting the procedure.
-
Don all required PPE, including double gloves.
-
Reconstitute this compound according to the experimental protocol, employing sterile techniques to prevent contamination.
-
Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[7]
2.3. Administration for In Vitro and In Vivo Studies
-
For in vitro studies, add the reconstituted agent to cell cultures within the BSC.
-
For in vivo studies, transport the prepared agent in a sealed, labeled, and shatterproof secondary container to the animal facility.
References
- 1. arinursing.org [arinursing.org]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ipservices.care [ipservices.care]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escopharma.com [escopharma.com]
- 9. swog.org [swog.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
